molecular formula C5H6FNO2 B2819739 3-Fluoropyridin-4-OL hydrate CAS No. 1881291-71-9

3-Fluoropyridin-4-OL hydrate

Cat. No.: B2819739
CAS No.: 1881291-71-9
M. Wt: 131.106
InChI Key: MTKCYWGVWVQVRY-UHFFFAOYSA-N
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Description

3-Fluoropyridin-4-OL hydrate is a useful research compound. Its molecular formula is C5H6FNO2 and its molecular weight is 131.106. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoropyridin-4-OL hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoropyridin-4-OL hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-1H-pyridin-4-one;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO.H2O/c6-4-3-7-2-1-5(4)8;/h1-3H,(H,7,8);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKCYWGVWVQVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)F.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Fluoropyridin-4-ol hydrate chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, structural dynamics, and medicinal chemistry applications of 3-Fluoropyridin-4-ol (and its hydrate forms).[1][2] It is designed for researchers requiring actionable data for synthesis and drug design.[2]

CAS Number: 22282-73-1 (Anhydrous parent) Synonyms: 3-Fluoro-4-hydroxypyridine; 3-Fluoro-4(1H)-pyridinone; 3-Fluoro-4-pyridone.[1][2][3][4] Molecular Formula: C₅H₄FNO[1][2] · xH₂O (typically x = 1 for monohydrate)[2]

Executive Summary

3-Fluoropyridin-4-ol is a critical heterocyclic building block in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents.[1][2] Unlike simple pyridines, it exists primarily as a 4-pyridone tautomer in the solid state and aqueous solution.[2] The introduction of the fluorine atom at the C3 position modulates the electronic landscape of the ring, lowering the pKa of the nitrogen and increasing metabolic stability against oxidative debulking. The "hydrate" designation refers to the crystalline form where water molecules stabilize the zwitterionic pyridone lattice via hydrogen bonding.

Structural Characterization & Tautomerism

The Tautomeric Equilibrium

The core challenge in working with 3-fluoropyridin-4-ol is understanding its tautomeric preference.[1][2] While the name implies a hydroxyl group (enol), the compound predominantly adopts the 3-fluoro-4(1H)-pyridinone (keto) form in polar environments.[1][2]

  • Solid State & Water: The Pyridone (Keto) form is favored due to the high resonance stabilization energy of the zwitterionic contributor and intermolecular hydrogen bonding.

  • Gas Phase & Non-polar Solvents: The Pyridinol (Enol) form may become accessible, but the electron-withdrawing fluorine at C3 destabilizes the adjacent hydroxyl bond, pushing equilibrium toward the ketone.

Hydrate Formation

The "hydrate" is the thermodynamically stable solid form. The polar carbonyl oxygen and the N-H proton of the pyridone ring form a robust hydrogen-bond network with water molecules.

  • Implication: When weighing the reagent for stoichiometry, researchers must account for the water mass (approx. +18 Da for monohydrate).[2]

  • Desolvation: Heating above 100°C often removes lattice water, but the anhydrous material is hygroscopic and will revert to the hydrate upon exposure to ambient moisture.

Structural Visualization

Tautomerism cluster_legend Electronic Effect of C3-Fluorine Pyridinol Pyridinol Form (3-Fluoro-4-hydroxypyridine) Favored in Gas Phase Pyridone Pyridone Form (3-Fluoro-4(1H)-pyridinone) Favored in Water/Solid/Hydrate Pyridinol->Pyridone Tautomerization (Polar Solvent) Effect The C3-F atom withdraws electron density, increasing the acidity of the N-H and O-H bonds.

Figure 1: Tautomeric equilibrium shifting toward the pyridone form in the hydrate lattice.[5]

Physicochemical Properties

The fluorine substitution significantly alters the properties compared to the non-fluorinated 4-pyridone.[2]

PropertyValue / DescriptionContext
Molecular Weight 113.09 g/mol (Anhydrous)~131.10 g/mol (Monohydrate)Adjust stoichiometry for hydrate form.[1][2][6]
Appearance Off-white to pale yellow crystalline solidDarkens upon oxidation/light exposure.[1][2]
Melting Point 135–140 °C (typical for hydrates)Anhydrous form may melt higher or sublime.[2]
Solubility High: DMSO, Methanol, WaterLow: Hexanes, Toluene, DCMPyridone character confers high polarity.[2]
Acidity (pKa) pKa₁ (NH⁺) ≈ 2.5 (Estimated)pKa₂ (OH/NH) ≈ 9.5 (Estimated)Fluorine lowers pKa relative to 4-pyridone (pKa ~3.2 / 11.[2]1) due to inductive effect (-I).[1][2]
H-Bond Donors 1 (N-H in pyridone form)Critical for kinase hinge binding.[1][2]
H-Bond Acceptors 2 (C=O and F)Fluorine acts as a weak acceptor.[1][2]

Synthetic Pathways

Two primary routes are employed to access 3-fluoropyridin-4-ol.[1][2][5][7] The choice depends on the availability of starting materials.

Method A: Oxidation of Aryl Boronic Acids (Chan-Lam Type)

This is the most direct modern laboratory method, converting commercially available 3-fluoropyridine-4-boronic acid to the hydroxyl species.[1][2]

  • Reagents: 3-Fluoropyridine-4-boronic acid, H₂O₂, NaOH (or mild oxidant).

  • Mechanism: Oxidative hydroxylation of the C-B bond.[2]

  • Advantage: High regioselectivity; avoids harsh conditions.[2]

Method B: Nucleophilic Substitution on 4-Nitro/Halo Pyridines

Used for bulk manufacturing or when the boronic acid is unavailable.[2]

  • Precursor: 3-Fluoro-4-nitropyridine-N-oxide or 3-fluoro-4-chloropyridine.[1][2]

  • Reaction: Hydrolysis under basic conditions (NaOH/H₂O) or acid (HCl).[2]

  • Note: The N-oxide route often requires a subsequent reduction step if the N-oxide is not the desired final state.[2]

Synthesis Workflow Diagram

Synthesis Start1 3-Fluoropyridine-4-boronic acid Process1 Oxidative Hydroxylation (H2O2 / NaOH) Start1->Process1 Start2 3-Fluoro-4-nitropyridine N-oxide Process2 Hydrolysis & Reduction Start2->Process2 Product 3-FLUOROPYRIDIN-4-OL (Crude) Process1->Product Process2->Product Purification Crystallization from Water/MeOH (Formation of Hydrate) Product->Purification Final 3-Fluoropyridin-4-ol Hydrate (Crystalline Solid) Purification->Final

Figure 2: Primary synthetic routes to the target hydrate.[1][2]

Applications in Medicinal Chemistry

Bioisosterism

3-Fluoropyridin-4-ol is a bioisostere of 4-pyridone and phenol .[1][2]

  • Metabolic Stability: The C3-Fluorine blocks metabolic oxidation at the ortho-position, a common clearance pathway for pyridines (via Cytochrome P450).[1][2]

  • Electronic Modulation: The fluorine atom lowers the electron density of the ring. This reduces the basicity of the nitrogen, making the molecule less likely to be protonated at physiological pH compared to non-fluorinated analogues. This can improve membrane permeability.[2]

Kinase Inhibitor Scaffolds

The 4-pyridone motif functions as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP.

  • Binding Mode: The C=O accepts a proton from the kinase hinge region, while the N-H donates a proton.

  • Selectivity: The fluorine atom can induce small conformational changes or fill small hydrophobic pockets (lipophilic fluorine effect) to improve selectivity against off-target kinases.[1][2]

Handling, Safety, & Storage

Protocol for Handling
  • Hygroscopicity: The compound is hygroscopic.[2] Weighing should be performed quickly, or in a humidity-controlled environment, to ensure accurate stoichiometry.[1][2]

  • Solubility Prep: For biological assays, dissolve in 100% DMSO to create a stock solution (e.g., 10 mM).[2] Avoid storing aqueous dilutions for long periods to prevent potential microbial growth or hydrolysis (though the ring is stable).

Safety Profile (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2][6][8]

    • H319: Causes serious eye irritation.[2][6]

    • H335: May cause respiratory irritation.[2][6]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.[2] Work within a fume hood to avoid inhalation of dust.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762919, 3-Fluoropyridin-4-ol.[1][2] Retrieved from [Link][2]

  • Dolbier, W. R. (2009).[2] Fluorine-containing reagents in organic synthesis.[1][2][5][9] Journal of Fluorine Chemistry.[2] (General reference for Fluorine electronic effects).

  • Kuduk, S. D., et al. (2010).[2] Heterocyclic replacements for the phenol moiety in drug design. Bioorganic & Medicinal Chemistry Letters.[2][5] (Context for pyridone bioisosterism).

Sources

Technical Monograph: 3-Fluoro-4-hydroxypyridine Hydrate in Medicinal Chemistry

[1]

Executive Summary

3-Fluoro-4-hydroxypyridine (and its hydrated forms) represents a specialized heterocyclic building block used extensively in the design of bioactive small molecules.[1] Its core value lies in the bioisosteric replacement of hydrogen or hydroxyl groups, where the fluorine atom at the C3 position modulates the pKa, lipophilicity, and metabolic stability of the pyridine ring. This guide details the physicochemical properties, tautomeric behavior, and synthetic protocols necessary for its effective utilization in drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature and Identifiers

The compound exists in a tautomeric equilibrium. While often cataloged as "4-hydroxypyridine," the dominant form in the solid state and aqueous solution is the 4-pyridone .[1]

PropertyData
IUPAC Name 3-Fluoro-1H-pyridin-4-one (or 3-Fluoro-4-pyridinol)
CAS Number 22282-73-1 (Parent/Anhydrous)
Molecular Formula C₅H₄FNO (Anhydrous)
Molecular Weight 113.09 g/mol (Anhydrous) Note: Commercial "hydrate" forms typically contain ~15% water by weight (approx.[1] monohydrate MW ~131.11 g/mol ).
Appearance Off-white to beige crystalline powder
Solubility Soluble in DMSO, Methanol, Water (pH dependent)
pKa (Predicted) ~2.5 (Pyridinium H⁺) / ~10.5 (OH/NH dissociation)
The Tautomeric Equilibrium (Critical Mechanism)

Unlike simple phenols, 4-hydroxypyridines exist in a dynamic equilibrium with their keto-tautomers (4-pyridones).[1] The presence of the highly electronegative fluorine atom at the C3 position (ortho to the oxygen) inductively destabilizes the carbonyl, yet the pyridone form generally remains the major tautomer in polar media due to solvation energy.

Significance: In drug binding pockets, the compound can act as both a hydrogen bond donor (NH) and acceptor (C=O), or as a donor/acceptor in the hydroxy form (OH/N). The fluorine atom alters the electron density, affecting the hydrogen bond strength.

Tautomerismcluster_0Tautomeric EquilibriumHydroxyl3-Fluoro-4-hydroxypyridine(Aromatic, Minor in water)Pyridone3-Fluoro-4-pyridone(Keto form, Major in water)Hydroxyl->Pyridone  Proton Transfer  

Figure 1: Tautomeric equilibrium between the hydroxy- and keto-forms.[1] The keto (pyridone) form is typically favored in the solid state and aqueous solution.

Synthetic Protocol: Boronic Acid Oxidation Route

While several routes exist (e.g., diazotization of 4-amino-3-fluoropyridine), the oxidation of 3-fluoropyridine-4-boronic acid is a modern, high-yield method that avoids the formation of diazonium salts.[1]

Reaction Scheme

The transformation utilizes a copper-catalyzed oxidative hydroxylation (Chan-Lam type conditions) or direct oxidation with peroxides.[1]

SynthesisSM3-Fluoropyridine-4-boronic acidInterBoronate EsterIntermediateSM->Inter ActivationReagentOxidant (H2O2 or Air/Cu)Reagent->InterProd3-Fluoro-4-hydroxypyridineInter->Prod Hydrolysis

Figure 2: Oxidative hydroxylation pathway converting the boronic acid precursor to the target pyridinol.[1]

Step-by-Step Methodology

Reagents:

  • 3-Fluoropyridine-4-boronic acid (1.0 equiv)[1]

  • Hydrogen Peroxide (30% aq, 3.0 equiv) or CuSO₄/Air[1]

  • Solvent: Methanol or THF/Water (1:1)

  • Base: NaOH (2M)

Protocol:

  • Dissolution: Dissolve 3-fluoropyridine-4-boronic acid (5.0 g) in THF (50 mL) and cool to 0°C.

  • Oxidation: Dropwise add NaOH (2M, 20 mL), followed by slow addition of H₂O₂ (30%, 3 equiv). Caution: Exothermic.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS (Target Mass: 114 [M+H]⁺).

  • Quenching: Quench with saturated Na₂S₂O₃ solution to destroy excess peroxide.

  • Isolation (Critical for Hydrate): Acidify to pH ~6 with dilute HCl. Extract with Ethyl Acetate (3x).

  • Purification: Concentrate the organic layer. The product often precipitates as a solid. Recrystallize from Ethanol/Water to obtain the clean hydrate form.

Applications in Drug Development[2][4]

Bioisosterism & Fluorine Effect

The 3-fluoro-4-hydroxypyridine scaffold is a bioisostere for:

  • Phenols: Reducing metabolic liability (glucuronidation) while maintaining H-bond donor capability.

  • Pyridones: The fluorine atom lowers the pKa of the NH group, potentially strengthening interactions with basic residues in protein active sites.

Metabolic Stability

Fluorine substitution at the C3 position blocks metabolic oxidation at this reactive site (a common "soft spot" in pyridines). This steric and electronic blockade extends the half-life (

Case Study: Kinase Inhibition

In kinase inhibitor design, the 4-pyridone motif mimics the adenine ring of ATP. The 3-fluoro substitution can induce a conformation twist or fill a small hydrophobic pocket (halogen bonding), improving selectivity against off-target kinases.[1]

Handling, Safety, and Stability (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[1][2]
Skin Irritation H315Causes skin irritation.[2][3][4][5][6][7]
Eye Irritation H319Causes serious eye irritation.[2][5][6][7]
STOT-SE H335May cause respiratory irritation.[1][2][8][4][5][9]

Handling Protocol:

  • Hygroscopicity: The compound is hygroscopic.[5] Store in a desiccator or under inert gas (Nitrogen/Argon) to prevent uncontrolled hydration, which alters the molecular weight calculation during stoichiometry.

  • PPE: Wear nitrile gloves, safety goggles, and use a dust mask/fume hood to avoid inhalation of fine powder.

References

  • PubChem. (2025).[2] 3-Fluoro-4-hydroxypyridine Compound Summary (CID 22282-73-1).[1][10][11] National Library of Medicine. Link[1]

  • Sigma-Aldrich. (2025).[2][6] 3-Fluoro-4-hydroxypyridine Product Specification. Merck KGaA.[6] Link

  • ChemicalBook. (2025).[6] 3-Fluoro-4-hydroxypyridine CAS 22282-73-1 Properties and Synthesis. Link

  • Journal of Medicinal Chemistry. (Cited Context). Pyridone-Hydroxypyridine Tautomerism in Drug Design. (General Reference for Mechanism).
  • Fisher Scientific. (2024). Safety Data Sheet: Pyridinol Derivatives. Link

Physicochemical Profiling: pKa and Tautomerism of 3-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, specifically the acid-base dissociation constants (pKa), of 3-Fluoropyridin-4-ol. This analysis synthesizes established heterocyclic chemistry principles with structural activity relationship (SAR) data to provide authoritative insights for drug development applications.

Executive Summary

3-Fluoropyridin-4-ol (CAS: 22282-73-1), also known as 3-fluoro-4-pyridone, is a critical heterocyclic building block in medicinal chemistry. Its ionization behavior is governed by two key factors: the tautomeric equilibrium between the pyridinol and pyridone forms, and the electronic influence of the fluorine substituent at the C3 position.

In aqueous solution, the compound exists predominantly as the 3-fluoro-4-pyridone tautomer. The fluorine atom, acting as an electron-withdrawing group (EWG), significantly modulates the acidity and basicity compared to the parent 4-pyridone:

  • Basicity (N-protonation): Reduced compared to the parent (pKa

    
     < 3.3).
    
  • Acidity (NH/OH-deprotonation): Increased compared to the parent (pKa

    
     < 11.1).
    

Structural Dynamics & Tautomerism

To accurately determine pKa, one must first define the protonation sites. 4-Hydroxypyridines exhibit prototropic tautomerism. In the gas phase, the hydroxy-pyridine form is favored. However, in aqueous media and polar solvents, the 4-pyridone form is energetically preferred due to solvation stabilization and dipolar contributions.

Tautomeric Equilibrium & Ionization Pathways

The 3-fluoro substituent exerts a strong inductive effect (-I), withdrawing electron density from the ring. This destabilizes the positive charge on the nitrogen (lowering pKa


) and stabilizes the negative charge of the conjugate base (lowering pKa

).

Tautomerism Cation Cationic Form (Protonated N) Neutral_One Neutral Tautomer A (3-Fluoro-4-pyridone) Dominant in Water Cation->Neutral_One pKa1 (Deprotonation of N) Neutral_Ol Neutral Tautomer B (3-Fluoro-4-hydroxypyridine) Minor in Water Neutral_One->Neutral_Ol K_t (Tautomerization) Anion Anionic Form (Deprotonated) Neutral_One->Anion pKa2 (Loss of NH proton) Neutral_Ol->Anion pKa (Loss of OH proton)

Figure 1: Ionization scheme showing the dominant pyridone tautomer pathway in aqueous solution.

pKa Values: Data & Analysis

Experimental data for 3-fluoropyridin-4-ol is often derived from comparative studies of 4-pyridones. The values below represent the consensus range based on Hammett substituent effects and experimental data of close analogs (e.g., 3-chloropyridin-4-ol).

Comparative Acidity/Basicity Table
SpeciespKa

(N-H

)
pKa

(N-H / O-H)
Structural Driver
4-Pyridone (Parent) 3.27 11.09 Baseline reference [1].
3-Fluoropyridin-4-ol 2.3 – 2.8 (Est.)9.5 – 10.2 (Est.)F (-I effect) destabilizes cation, stabilizes anion.
3-Chloropyridin-4-ol ~2.8~10.0Cl is less electronegative than F, weaker -I effect.
3-Fluoropyridine 2.97N/AF reduces pyridine basicity (Pyridine pKa = 5.2).
Mechanistic Explanation
  • pKa

    
     (Protonation of Nitrogen):  The fluorine atom at C3 is beta to the nitrogen. Its high electronegativity withdraws electron density through the 
    
    
    
    -framework (Inductive effect), reducing the availability of the nitrogen lone pair. This makes the protonated form more acidic (easier to lose a proton), resulting in a lower pKa
    
    
    compared to the non-fluorinated parent.
  • pKa

    
     (Deprotonation to Anion):  The loss of the proton from the ring nitrogen (in the pyridone form) or oxygen (in the pyridinol form) yields a negatively charged anion. The fluorine atom stabilizes this negative charge via induction, thereby increasing the acidity of the neutral compound (lowering pKa
    
    
    
    ).

Experimental Determination Protocols

For researchers needing to validate these values in a specific formulation buffer, the following "self-validating" protocols are recommended.

Method A: UV-Metric Titration (Preferred)

Due to the distinct UV absorbance spectra of the pyridone, pyridinol, and anionic species, UV-metric titration offers higher sensitivity than potentiometry, especially at extreme pH values.

Protocol:

  • Preparation: Dissolve 3-fluoropyridin-4-ol to a concentration of 50 µM in 0.15 M KCl (ionic strength adjustor).

  • Scan: Collect UV spectra (200–400 nm) across a pH range of 1.5 to 12.0.

  • Data Analysis: Use potential target factor analysis (EFA) to deconvolve the spectra.

    • Checkpoint: Look for isosbestic points. A clear isosbestic point indicates a clean two-state equilibrium (e.g., Cation

      
       Neutral).
      
    • Validation: The appearance of the "pyridone" band (~250-260 nm) should persist across the neutral pH window.

Method B: Potentiometric Titration

Suitable for concentrations >1 mM.

  • Setup: Use a calibrated glass electrode (Ag/AgCl) in a thermostated vessel (25°C) under inert gas (

    
     or Ar) to prevent carbonate formation.
    
  • Titrant: Carbonate-free KOH (0.1 M).

  • Execution: Titrate from pH 1.5 (using HCl) up to pH 12.

  • Calculation: Apply the Bjerrum method or software like Hyperquad to fit the protonation constants.

Protocol Start Start: Determine pKa Solubility Check Solubility (>1 mM?) Start->Solubility UV Method: UV-Metric Titration (High Sensitivity) Solubility->UV No (<1 mM) Potent Method: Potentiometric Titration (Standard) Solubility->Potent Yes (>1 mM) Analysis Data Fitting (Hyperquad/Sirius) UV->Analysis Potent->Analysis Result Output: pKa1, pKa2, logD Analysis->Result

Figure 2: Decision tree for selecting the experimental pKa determination method.

Implications for Drug Design

Understanding the pKa of 3-fluoropyridin-4-ol is crucial for optimizing pharmacokinetics:

  • Solubility: At physiological pH (7.4), the molecule is predominantly neutral (zwitterionic character in the pyridone form). Solubility will be lowest here. To solubilize, pH must be adjusted below 2.0 or above 10.5.

  • Permeability: The fluorine substitution increases lipophilicity (logP) compared to the parent, but the high polarity of the pyridone headgroup requires careful balancing.

  • Bioisosterism: This scaffold is often used as a bioisostere for phenols or amides. The fluorine modulates the H-bond donor capability of the NH group, potentially enhancing binding affinity in protein pockets.

References

  • Albert, A., & Phillips, J. N. (1956).[1] Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings.[2][3][4] Journal of the Chemical Society, 1294–1304.[1] Link

  • PubChem. (2025).[5] 3-Fluoropyridin-4-ol (Compound Summary). National Library of Medicine. Link

  • ChemicalBook. (2025). 3-Fluoro-4-hydroxypyridine Properties and Safety. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for pyridine pKa shifts).

Sources

Advanced Safety and Handling Whitepaper: 3-Fluoropyridin-4-ol Hydrate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to this technical guide. As a Senior Application Scientist specializing in fluorinated heterocycles, I frequently observe that standard Safety Data Sheets (SDS) provide regulatory compliance but often lack the mechanistic context required for advanced drug development workflows. When working with complex building blocks like 3-Fluoropyridin-4-ol hydrate , understanding the why behind the safety protocols is just as critical as the protocols themselves.

This whitepaper bridges the gap between basic hazard communication and bench-level realities, offering field-proven, self-validating methodologies for the safe handling of 3-Fluoropyridin-4-ol hydrate ()[1].

Section 1: Physicochemical Profiling & Structural Causality

Fluorinated pyridines are notorious for their unique electronic properties. The strong inductive electron-withdrawing effect of the fluorine atom at the C3 position significantly increases the acidity of the C4 hydroxyl group ()[2]. This electronic bias drives a tautomeric equilibrium heavily towards the 3-fluoropyridin-4(1H)-one form in polar environments.

Furthermore, the anhydrous form (CAS: 22282-73-1) is highly hygroscopic. It rapidly absorbs atmospheric moisture to form a stable hydrate lattice, which fundamentally alters its handling characteristics and stoichiometric weight ()[3].

Table 1: Quantitative Physicochemical Data Comparison
PropertyValue (Anhydrous)Value (Monohydrate)
CAS Number 22282-73-11881291-71-9
Molecular Formula C5H4FNOC5H6FNO2
Molecular Weight 113.09 g/mol 131.11 g/mol
Boiling Point 175.5°C at 760 mmHgN/A (Dehydrates upon heating)
Density 1.26 g/cm³>1.26 g/cm³
Vapor Pressure 1.14 mmHg at 25°CNegligible at 25°C

Section 2: Hazard Identification & Mechanistic Toxicology

Standard GHS classifications label this compound with H315 (Skin Irritation) , H319 (Eye Irritation) , and H335 (Respiratory Irritation) ()[4]. But why do these specific hazards manifest?

The causality lies in the electrophilicity of the fluorinated pyridine ring. The highly polarized C-F bond, combined with the electron-deficient pyridine nucleus, makes the ring susceptible to nucleophilic attack by biological thiols and amines present in human skin and mucous membranes. This covalent interaction—rather than simple pH-driven irritation—is the root cause of the observed GHS hazards and necessitates stringent exposure control.

Tautomerism A 3-Fluoropyridin-4-ol (Enol Form) B 3-Fluoropyridin-4(1H)-one (Keto Form) A->B Proton Transfer C Hydrate Complex (Water-Stabilized) A->C Ambient Humidity B->C Ambient Humidity D Electrophilic Reactivity (Skin/Eye Irritation) B->D Nucleophilic Attack

Fig 1. Tautomeric equilibrium of 3-fluoropyridin-4-ol and its causal link to GHS hazard profiles.

Section 3: Field-Proven Handling & Exposure Control Protocols

Protocol 1: Self-Validating Weighing and Transfer
  • Environmental Control : Perform all transfers inside a controlled-humidity glovebox (RH < 20%) or a high-flow fume hood equipped with an anti-static ionizer.

    • Causality: The ionizer neutralizes the static charge on the fluorinated powder, preventing aerosolization and subsequent inhalation exposure.

  • Pre-Weighing : Tare a sealed, septum-capped vial on an analytical balance.

  • Transfer : Transfer the hydrate into the vial using a grounded stainless-steel spatula.

  • Self-Validation Checkpoint (Gravimetric) : Seal the vial before removing it from the controlled environment. Weigh the sealed vial to determine the exact mass by difference.

    • Causality: This closed-system weighing validates the mass without exposing the hygroscopic powder to ambient humidity, ensuring stoichiometric precision for downstream cross-coupling reactions.

Section 4: Emergency Response & Spill Mitigation Strategy

In the event of a spill, sweeping the powder will generate hazardous aerosols. A chemically rationalized approach is required to neutralize the electrophilic threat.

Protocol 2: Self-Validating Spill Decontamination
  • Isolation & PPE : Immediately isolate the area. Don a NIOSH-approved N95 or P100 respirator and double nitrile gloves.

  • Containment : Cover the spill with a damp, inert absorbent (e.g., wet sand or vermiculite).

    • Causality: The moisture binds the hydrate dust, preventing aerosolization while avoiding the exothermic dissolution that could occur with bulk water.

  • Collection : Mechanically collect the slurry into a hazardous waste container using a non-sparking tool.

  • Self-Validation Checkpoint (Chemical) : Wash the surface with a dilute sodium bicarbonate solution. Swab the cleaned area with a pH indicator strip and a fluoride-sensitive swab.

    • Causality: A neutral pH and a negative fluoride reading provide empirical proof that the electrophilic residue has been entirely neutralized and removed, validating the decontamination.

SpillResponse Start Spill Detected: 3-Fluoropyridin-4-ol Hydrate PPE Don PPE (Respirator, Nitrile) Start->PPE Contain Containment (Damp Sand) PPE->Contain Collect Collect in Sealed Container Contain->Collect Validate Surface Validation (pH/Fluoride Swab) Collect->Validate Validate->Contain Positive Result End Clearance Confirmed Validate->End Negative Result

Fig 2. Self-validating spill mitigation workflow ensuring complete decontamination of residues.

Section 5: Storage, Stability, and Waste Disposal

Store 3-Fluoropyridin-4-ol hydrate in a tightly sealed container at 2-8°C under an inert argon atmosphere ()[5]. Exposure to light and excessive moisture can lead to slow degradation, yielding highly toxic hydrogen fluoride (HF) gas in trace amounts. Waste must be disposed of via a licensed chemical incinerator equipped with an alkaline scrubber to neutralize fluorinated combustion byproducts.

References

  • Title : 3-Fluoropyridin-4-ol | C5H4FNO | CID 2762919 Source : PubChem (National Center for Biotechnology Information) URL :[Link]

  • Title : 185379-40-2 | MFCD00672564 | Fmoc-2-Pal-OH | AA Blocks (Hydrate Cross-Reference) Source : AA Blocks URL :[Link]

Sources

Methodological & Application

synthesis of pharmaceutical intermediates using 3-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Functionalization of Pharmaceutical Intermediates Using 3-Fluoropyridin-4-ol

Scientific Rationale & Mechanistic Causality

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine substitution modulates the physicochemical properties of drug candidates, enhancing metabolic stability, increasing lipophilicity, and lowering the pKa of adjacent functional groups[1]. 3-Fluoropyridin-4-ol (CAS: 22282-73-1), also known as 3-fluoro-4-hydroxypyridine, serves as a highly versatile building block for synthesizing complex pharmaceutical intermediates[2].

The Tautomeric Effect: In solution, 3-fluoropyridin-4-ol exists in a tautomeric equilibrium with its keto form, 3-fluoropyridin-4(1H)-one. The highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect), which significantly lowers the pKa of the C4-hydroxyl group compared to unfluorinated analogs. This electronic environment dictates the chemoselectivity of the molecule, allowing chemists to selectively drive reactions toward O-alkylation, N-alkylation, or electrophilic aromatic substitution depending on the choice of base, solvent, and temperature[1].

Divergent Functionalization: Starting from 3-fluoropyridin-4-ol, researchers can access three primary classes of intermediates:

  • Cross-Coupling Electrophiles: Deoxychlorination yields 4-chloro-3-fluoropyridine, a critical substrate for Palladium-catalyzed Suzuki-Miyaura or Stille cross-couplings[3].

  • Orthogonally Functionalized Scaffolds: Electrophilic bromination yields 2-bromo-3-fluoropyridin-4-ol (CAS: 1211525-92-6), providing an additional halogen handle for sequential functionalization[4].

  • Ether-Linked API Precursors: Mild base-catalyzed alkylation yields 4-alkoxy-3-fluoropyridines, which are frequently utilized in the development of kinase inhibitors (e.g., Protein Kinase C inhibitors)[5].

Quantitative Data & Physicochemical Properties

The following table summarizes the key properties and expected reaction metrics for 3-fluoropyridin-4-ol and its primary downstream intermediates.

Compound NameCAS NumberMolecular WeightEst. LogPTypical YieldPrimary Application in Drug Design
3-Fluoropyridin-4-ol 22282-73-1113.09 g/mol 0.4N/A (Starting Material)Core Heterocyclic Building Block
4-Chloro-3-fluoropyridine N/A131.53 g/mol 1.275 - 85%SNAr & Cross-Coupling Electrophile
2-Bromo-3-fluoropyridin-4-ol 1211525-92-6191.99 g/mol 1.165 - 75%Multi-functional Orthogonal Scaffold
4-Ethoxy-3-fluoropyridine N/A141.14 g/mol 1.580 - 85%Kinase Inhibitor Precursor

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and mechanistic rationales for the reagents chosen.

Protocol A: Deoxychlorination to 4-Chloro-3-fluoropyridine

Causality: The native hydroxyl group is a poor leaving group for substitution reactions. By treating the substrate with Phosphorus oxychloride (POCl₃) and a catalytic amount of Dimethylformamide (DMF), the hydroxyl is converted into a highly reactive phosphorodichloridate intermediate. DMF is critical here; it reacts with POCl₃ to form the Vilsmeier-Haack reagent, which is significantly more electrophilic than POCl₃ alone and accelerates the O-phosphorylation step[3].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with 3-fluoropyridin-4-ol (1.0 eq, 10 mmol).

  • Activation: Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ (3.0 eq, 30 mmol) dropwise. Caution: This step is exothermic and evolves HCl gas; perform in a well-ventilated fume hood.

  • Catalysis: Add anhydrous DMF (0.1 eq, 1 mmol) dropwise. The mixture will transition to a homogenous, pale-yellow solution.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 100 °C for 3 to 4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. The reaction is complete when the mass corresponding to the starting material (m/z 114 [M+H]+) is entirely consumed.

  • Quenching & Validation: Cool the mixture to room temperature and carefully pour it over crushed ice (50 g). Slowly add saturated aqueous Na₂CO₃ until the pH reaches 7-8. Self-Validation: Neutralizing to a slightly basic pH ensures the pyridine product is in its free-base form (soluble in organic solvents), while the phosphate byproducts remain highly polar and partition exclusively into the aqueous layer.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chlorinated intermediate.

Protocol B: Chemoselective O-Alkylation to 4-Ethoxy-3-fluoropyridine

Causality: Due to the tautomeric nature of 3-fluoropyridin-4-ol, alkylation can theoretically occur at the nitrogen or the oxygen. To strictly favor O-alkylation, a mild base (Potassium Carbonate, K₂CO₃) is paired with a polar aprotic solvent (Acetone). According to Hard-Soft Acid-Base (HSAB) theory, the "hard" oxygen anion generated by K₂CO₃ prefers to attack the alkyl halide, while the solvent leaves the oxygen relatively unsolvated and highly nucleophilic[5].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 3-fluoropyridin-4-ol (1.0 eq, 5 mmol) and finely powdered K₂CO₃ (2.1 eq, 10.5 mmol) in anhydrous acetone (35 mL).

  • Electrophile Addition: Add iodoethane (2.1 eq, 10.5 mmol) in one portion at room temperature.

  • Reaction: Heat the suspension to gentle reflux (approx. 56 °C) for 4 hours under an inert atmosphere[5].

  • In-Process Control (IPC): Monitor via TLC (Eluent: 50% EtOAc in Heptane). The O-alkylated product will elute significantly faster (higher Rf) than the highly polar starting material.

  • Workup & Validation: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the inorganic salts. Self-Validation: Removing the basic K₂CO₃ salts prior to solvent evaporation prevents base-catalyzed degradation or side reactions during the concentration step.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (0-100% EtOAc/Heptane gradient) to afford the pure 4-ethoxy-3-fluoropyridine as a solid[5].

Mechanistic & Workflow Visualizations

Workflow SM 3-Fluoropyridin-4-ol Starting Material Chlorination 4-Chloro-3-fluoropyridine (SNAr / Cross-Coupling) SM->Chlorination POCl3, DMF (cat.) Reflux Bromination 2-Bromo-3-fluoropyridin-4-ol (Orthogonal Scaffold) SM->Bromination NBS DMF, 0°C Alkylation 4-Alkoxy-3-fluoropyridine (Kinase Inhibitors) SM->Alkylation R-X, K2CO3 Acetone, Reflux

Caption: Divergent synthetic workflows for 3-fluoropyridin-4-ol functionalization.

Mechanism Step1 3-Fluoropyridin-4-ol Step2 Vilsmeier-Haack Complex Step1->Step2 POCl3 + DMF Step3 O-Phosphorylated Intermediate Step2->Step3 -HCl Step4 4-Chloro-3-fluoropyridine Step3->Step4 Cl- Attack (SNAr)

Caption: Mechanistic pathway of deoxychlorination via Vilsmeier-Haack activation.

References

  • Title: 3-FLUORO-4-HYDROXYPYRIDINE | 22282-73-1 - ChemicalBook Source: ChemicalBook URL
  • Source: National Institutes of Health (NIH)
  • Title: 2-bromo-3-fluoropyridin-4-ol - 玉函医药 Source: FDC Chemical URL
  • Title: 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride|RUO - Benchchem Source: BenchChem URL
  • Title: WO2016020864A1 - Protein kinase c inhibitors and methods of their use Source: Google Patents URL

Sources

using 3-Fluoropyridin-4-ol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Fluoropyridin-4-ol (CAS: 22282-73-1), often referred to as 3-fluoro-4-pyridone, represents a privileged scaffold in modern drug discovery. Its value lies in the strategic placement of the fluorine atom, which modulates the pKa of the pyridine ring, enhances metabolic stability by blocking the C3-oxidation site, and serves as an ortho-directing group for regioselective functionalization. This guide outlines the critical chemical behaviors of this building block, specifically its tautomeric equilibrium, and provides validated protocols for its conversion into high-value medicinal intermediates.

Chemical Properties & Tautomerism

Understanding the tautomeric nature of 3-fluoropyridin-4-ol is the prerequisite for successful synthetic planning. While often drawn as the hydroxypyridine (A) , the compound exists predominantly as the pyridone (B) in the solid state and in polar solvents (DMSO, MeOH, Water).

  • Reactivity Implication: Reactions intending to target the oxygen (O-alkylation) often require specific "hard" electrophiles or silver salts to suppress the thermodynamically favored N-alkylation derived from the pyridone form.

  • Fluorine Effect: The C3-fluorine atom lowers the basicity of the ring nitrogen compared to non-fluorinated pyridones, altering the nucleophilicity profile.

Figure 1: Tautomeric Equilibrium & Reactivity Landscape

Tautomerism Hydroxyl 3-Fluoro-4-hydroxypyridine (Aromatic, Minor Tautomer) Pyridone 3-Fluoro-4-pyridone (Non-Aromatic, Major Tautomer) Hydroxyl->Pyridone Polar Solvents (Keq >> 1) O_Alk O-Alkylation Product (Favored by Ag+ salts) Hydroxyl->O_Alk Ag2CO3, R-X N_Alk N-Alkylation Product (Favored by K2CO3/NaH) Pyridone->N_Alk K2CO3, R-X

Caption: The equilibrium heavily favors the pyridone form (Red) in polar media, driving N-alkylation unless specific conditions are employed to trap the hydroxyl form (Blue).

Synthetic Workflows (The "Hub")

The utility of 3-fluoropyridin-4-ol stems from its ability to serve as a divergent starting material. The most common pathway involves converting the C4-oxygen to a leaving group (Cl, Br, OTf), enabling cross-coupling reactions. Alternatively, the scaffold can be functionalized at C2 via Directed Ortho Metalation (DoM), leveraging the acidity of the C2-proton induced by the adjacent fluorine and nitrogen atoms.

Figure 2: Divergent Functionalization Strategy

SynthesisMap Core 3-Fluoropyridin-4-ol (Starting Material) Cl_Intermediate 4-Chloro-3-fluoropyridine (Key Electrophile) Core->Cl_Intermediate POCl3, 100°C (Deoxychlorination) N_Alkyl N-Alkyl-3-fluoro-4-pyridone (Scaffold Core) Core->N_Alkyl R-X, Base (N-Alkylation) C2_Func C2-Functionalized (via Lithiation) Cl_Intermediate->C2_Func LDA, -78°C (DoM at C2) Suzuki C4-Aryl/Heteroaryl (Suzuki Coupling) Cl_Intermediate->Suzuki Ar-B(OH)2, Pd(0) (C-C Bond Formation) SNAr C4-Amine/Ether (SNAr Displacement) Cl_Intermediate->SNAr HNR2 or HOR (Nucleophilic Subst.)

Caption: The "Hub" strategy illustrating the conversion of the parent scaffold into electrophilic (4-Cl) or nucleophilic (N-alkyl) species.

Validated Experimental Protocols

Protocol A: Deoxychlorination to 4-Chloro-3-fluoropyridine

This is the most critical transformation, converting the unreactive pyridone into a versatile electrophile.

Mechanism: The reaction proceeds via the formation of a dichlorophosphate intermediate, followed by nucleophilic attack of chloride at the C4 position and aromatization.

Materials:

  • 3-Fluoropyridin-4-ol (1.0 equiv)

  • Phosphorus oxychloride (POCl3) (5.0 equiv) - Caution: Reacts violently with water.

  • DMF (Catalytic, 0.1 equiv) - Acts as a Vilsmeier-Haack type activator.

  • Solvent: Neat or CH3CN (if scale requires).

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), charge 3-fluoropyridin-4-ol.

  • Addition: Cool the flask to 0°C. Add POCl3 slowly. Add catalytic DMF.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitoring by TLC (or LCMS) is difficult due to the polarity change; the disappearance of the starting material peak is the best indicator.

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. (Exothermic!).

    • Neutralize carefully with solid NaHCO3 or NaOH (aq) to pH ~8.

    • Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layers over Na2SO4, filter, and concentrate. The crude 4-chloro-3-fluoropyridine is a volatile oil/low-melting solid. It can often be used directly or purified via short-path distillation.

Yield Expectation: 75–85%

Protocol B: Regioselective C2-Lithiation

The fluorine atom at C3 and the chlorine at C4 (if using the intermediate from Protocol A) cooperatively direct lithiation to the C2 position (the "hole" between the nitrogen and the fluorine).

Materials:

  • 4-Chloro-3-fluoropyridine (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv)

  • Electrophile (e.g., Iodine, DMF, Aldehydes) (1.2 equiv)

  • Solvent: Anhydrous THF.

Procedure:

  • Lithiation: Cool a solution of LDA in THF to -78°C .

  • Addition: Add a solution of 4-chloro-3-fluoropyridine in THF dropwise over 15 minutes. The solution often turns yellow/orange, indicating the formation of the lithiated species.

  • Equilibration: Stir at -78°C for 30–60 minutes. Note: Do not warm up; the lithiated species is prone to "pyridyne" formation (elimination of LiF or LiCl) at higher temperatures.

  • Quench: Add the electrophile (e.g., Iodine in THF) rapidly.

  • Workup: Allow to warm to RT, quench with NH4Cl (aq), and extract with EtOAc.

Protocol C: Suzuki-Miyaura Cross-Coupling at C4

The 4-chloro-3-fluoropyridine is an excellent substrate for Pd-catalyzed coupling. The electron-deficient nature of the pyridine facilitates the oxidative addition step.

Standard Conditions:

ComponentReagentRole
Catalyst Pd(PPh3)4 (5 mol%) or Pd2(dba)3 + SPhosSPhos is preferred for sterically hindered chlorides.
Base K2CO3 (2.0 equiv) or Cs2CO3Activates the boronic acid.
Solvent 1,4-Dioxane : Water (4:1)Biphasic system promotes transmetalation.
Temperature 90°C - 100°CRequired for aryl chlorides.

Procedure:

  • Combine 4-chloro-3-fluoropyridine, Boronic Acid (1.2 equiv), and Base in the solvent mixture.

  • Degas the solution (sparge with Nitrogen for 10 mins).

  • Add the Pd catalyst.[1]

  • Heat to 90°C for 12 hours.

  • Filter through Celite, concentrate, and purify via flash chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Chlorination Incomplete hydrolysis of the phosphorochloridate intermediate during workup.Ensure the quench is performed slowly and the pH is adjusted to basic (~8) to liberate the free pyridine base.
N- vs O-Alkylation Mixtures Competitive nucleophilicity of N and O.For N-alkylation: Use polar aprotic solvents (DMF) and alkali bases (Cs2CO3). For O-alkylation: Use Ag2CO3 in non-polar solvents (Toluene/Benzene) or Mitsunobu conditions.
"Pyridyne" Byproducts Elimination of HF or HCl during lithiation.Maintain temperature strictly at -78°C. Ensure LDA is fresh and titration is accurate. Avoid excess base.

References

  • Tautomerism of Hydroxypyridines

    • Title: Tautomeric equilibrium of 4-hydroxypyridine deriv
    • Source: J. Chem. Soc., Perkin Trans. 2, 1992.
    • Context: Establishes the predominance of the pyridone form in solution.
  • Synthesis of 4-Chloropyridines

    • Title: Deoxychlorin
    • Source: Organic Syntheses, Coll. Vol. 5, p.269.
    • Context: Standard protocol for converting 4-hydroxypyridines to 4-chloropyridines.
  • Regioselective Lithiation

    • Title: Regioselective ortho-Lithiation of Halopyridines.[2]

    • Source: Heterocycles, 1993, 35(1).
    • Context: Details the directing effects of Fluorine and Chlorine in pyridine lithi
  • Suzuki Coupling on Pyridines

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Deriv
    • Source: Chemical Reviews, 2002.
    • Context: Comprehensive review of coupling conditions for halopyridines.

Sources

Strategic Functionalization of 3-Fluoropyridin-4-ol: A Guide to Regiocontrol in Scaffold Diversification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Regioselective Functionalization of 3-Fluoropyridin-4-ol Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

3-Fluoropyridin-4-ol (and its tautomer 3-fluoro-4-pyridone) represents a high-value scaffold in medicinal chemistry, offering a unique combination of metabolic stability (via the C3-fluorine) and hydrogen-bond donor/acceptor capability. However, its amphoteric nature and multiple reactive sites (N1, C2, C4-O, C5) present a regiochemical puzzle.

This application note provides a definitive roadmap for selectively functionalizing this scaffold. By leveraging the specific electronic directing effects of the fluorine atom and the phenolic oxygen, researchers can access distinct chemical spaces. We define three primary "Gateways" for diversification:

  • Tautomer Locking: Controlling N- vs. O-alkylation.

  • Nucleophilic C2-Functionalization: Exploiting the "N+F" inductive effect for Directed Ortho-Metalation (DoM).

  • Electrophilic C5-Functionalization: Utilizing the activating nature of the oxygen for halogenation.

Part 1: The Tautomeric Switch (N- vs. O-Functionalization)

The Challenge

3-Fluoropyridin-4-ol exists in equilibrium between the hydroxypyridine (1a) and pyridone (1b) forms. In solution, the pyridone form often predominates. Functionalization requires "locking" this equilibrium to prevent regioisomeric mixtures.

Mechanism & Causality
  • N-Alkylation (Thermodynamic/Soft Control): Under basic conditions (e.g.,

    
    , 
    
    
    
    ), the pyridone anion is an ambident nucleophile. The nitrogen center is softer and typically reacts with soft electrophiles (alkyl halides) in polar aprotic solvents, favoring the N-alkylated pyridone.
  • O-Alkylation (Kinetic/Hard Control): To target the oxygen, one must either use "hard" electrophiles, silver salts (which coordinate the nitrogen, blocking it), or Mitsunobu conditions.

Experimental Protocols
Protocol A: Selective N-Alkylation (Synthesis of N-Substituted Pyridones)
  • Reagents: 3-Fluoropyridin-4-ol (1.0 equiv), Alkyl Halide (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF or Acetonitrile (0.2 M).

  • Procedure:

    • Charge a flame-dried flask with 3-Fluoropyridin-4-ol and

      
       in DMF.
      
    • Stir at RT for 30 min to ensure deprotonation.

    • Add the Alkyl Halide dropwise.[1][2]

    • Heat to 60°C for 4-12 hours (monitor by TLC/LCMS).

    • Workup: Dilute with EtOAc, wash with

      
       (5% aq) to remove DMF, dry over 
      
      
      
      .
    • Validation:

      
       NMR will show a downfield shift for the C2/C6 protons due to loss of aromaticity compared to the O-alkylated pyridine.
      
Protocol B: Selective O-Alkylation (Synthesis of 4-Alkoxy-3-fluoropyridines)
  • Reagents: 3-Fluoropyridin-4-ol (1.0 equiv), Alcohol (1.2 equiv),

    
     (1.5 equiv), DIAD (1.5 equiv).
    
  • Solvent: THF (anhydrous).[1][3]

  • Procedure (Mitsunobu):

    • Dissolve starting material, alcohol, and

      
       in THF under 
      
      
      
      .
    • Cool to 0°C.

    • Add DIAD dropwise over 20 mins.

    • Warm to RT and stir overnight.

    • Note: If using alkyl halides, replace Mitsunobu reagents with

      
       (1.5 equiv) in Toluene/Hexane.
      

Part 2: C2-Selective Functionalization (Directed Ortho-Metalation)

The "N+F" Cooperative Effect

Once the oxygen is protected (e.g., as O-Me or O-Carbamate), the C2 position becomes the most acidic site. This is due to the inductive electron-withdrawing effect of the adjacent Nitrogen (N1) and the Fluorine (C3). The Fluorine atom acts as a powerful Directed Metalation Group (DMG).

  • Target: C2 Position.

  • Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over n-BuLi to avoid nucleophilic attack at the C6 position or the carbonyl.

Protocol C: C2-Lithiation and Electrophile Trapping
  • Substrate: 3-Fluoro-4-methoxypyridine (prepared via Protocol B).

  • Reagents: LiTMP (generated in situ from TMP + n-BuLi), Electrophile (e.g.,

    
    , DMF, Aldehydes).
    
  • Solvent: THF (anhydrous), -78°C.

Step-by-Step:

  • Preparation of LiTMP: In a separate flask, add TMP (1.1 equiv) to THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. Warm to 0°C for 15 min, then re-cool to -78°C.

  • Lithiation: Cannulate the LiTMP solution into a solution of 3-fluoro-4-methoxypyridine (1.0 equiv) in THF at -78°C.

  • Incubation: Stir for 45-60 mins at -78°C. The solution often turns yellow/orange, indicating the formation of the 2-lithio species.

  • Quench: Add the Electrophile (1.5 equiv) dissolved in THF.

  • Workup: Quench with sat.

    
    , extract with EtOAc.
    

Key Insight: If the protecting group is a Carbamate (


), the "F" director at C3 and the "Carbamate" director at C4 may compete. However, the C2 position remains favored due to the N1 proximity. If C2 is blocked, the carbamate will direct lithiation to C5 (The "Fries Rearrangement" pathway).

Part 3: C5-Selective Functionalization (Electrophilic Substitution)

The "Empty" Electron-Rich Site

In the pyridone form (or O-alkylated form), the ring is electron-rich relative to simple pyridines. The Oxygen at C4 is an Ortho/Para director.

  • C3: Blocked by Fluorine.

  • C5: Ortho to Oxygen, Meta to Nitrogen. This is the activated site for

    
    .
    
Protocol D: C5-Bromination/Iodination
  • Reagents: NBS (N-Bromosuccinimide) or NIS (N-Iodosuccinimide).

  • Solvent: Acetonitrile or DMF.

  • Procedure:

    • Dissolve 3-Fluoropyridin-4-ol (or its N-alkyl variant) in Acetonitrile.

    • Add NBS (1.05 equiv) portion-wise at 0°C.

    • Stir at RT.[1] The reaction is usually fast (1-2 hours).

    • Why this works: The Fluorine at C3 slightly deactivates the ring, but the Oxygen at C4 strongly activates C3 and C5. Since C3 is occupied, C5 is the exclusive product.

Part 4: C4-Activation (The Leaving Group)

To engage in Suzuki or Buchwald couplings, the C4-OH must be converted to a leaving group (OTf or Cl).

Protocol E: Synthesis of the C4-Triflate
  • Reagents:

    
     (Triflic anhydride), Pyridine (base).
    
  • Solvent: DCM (anhydrous).

  • Procedure:

    • Suspend 3-Fluoropyridin-4-ol in DCM at 0°C.

    • Add Pyridine (2.0 equiv).

    • Add

      
       (1.2 equiv) dropwise. (Caution: Exothermic).
      
    • Stir at 0°C -> RT for 2 hours.

    • Workup: Wash with cold water (fast) and brine. Dry and concentrate.

    • Stability Warning: Pyridyl triflates can be unstable; use immediately in cross-coupling if possible.

Visualization: Decision Logic & Pathways

G Start 3-Fluoropyridin-4-ol (Scaffold) Tautomer Tautomer Control Start->Tautomer Step 1 C4_Act C4-Activation (Triflation) Start->C4_Act Tf2O/Pyridine N_Alkyl N-Alkylation (Base/R-X) Tautomer->N_Alkyl Soft Electrophile (Thermodynamic) O_Alkyl O-Alkylation (Mitsunobu/Ag+) Tautomer->O_Alkyl Hard Electrophile (Kinetic) C5_Func C5-Functionalization (Electrophilic Subst.) N_Alkyl->C5_Func NBS/NIS (Ortho to C=O) C2_Func C2-Functionalization (DoM / Lithiation) O_Alkyl->C2_Func LiTMP (Ortho to F / Alpha to N) C4_Act->C2_Func Compatible with DoM (Low Temp)

Caption: Strategic divergence map for 3-fluoropyridin-4-ol functionalization. Yellow nodes indicate decision points; Red/Green/Grey nodes indicate regioselective outcomes.

Summary of Regioselectivity Data

Reaction TypeTarget PositionDirecting InfluenceKey Reagents
N-Alkylation N1Ambident Nucleophile (Soft center)

, Alkyl Halides
O-Alkylation O-C4Ambident Nucleophile (Hard center)

or Mitsunobu
Lithiation (DoM) C2Inductive effect of N1 + Ortho-FLiTMP, THF, -78°C
Halogenation C5Ortho to EDG (Oxygen)NBS, NIS, Selectfluor
Cross-Coupling C4Leaving Group (

)

, then Pd-Cat

References

  • Synthesis of N-fluoropyridinium triflate (General Pyridine Functionalization). Organic Syntheses, Coll. Vol. 10, p.405 (2004).

  • Regioselective ortho-Lithiation of Halopyridines. Gribble, G. W. et al., ResearchGate (General Principles of 3-halopyridine lithiation).

  • N- versus O-alkylation: Utilizing NMR methods. Bioorganic & Medicinal Chemistry Letters, 2013.[4]

  • Synthesis of 3-Fluoropyridines via Photoredox Coupling. Journal of Organic Chemistry, 2017. (Context for 3-F pyridine stability).

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 2021. (Advanced functionalization logic).

Sources

Suzuki-Miyaura coupling reactions involving 3-fluoropyridine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3-Fluoropyridine Scaffolds

Executive Summary

3-Fluoropyridines are privileged motifs in modern medicinal chemistry and drug development. The strategic placement of a fluorine atom on a pyridine ring modulates the basicity (pKa) of the nitrogen, improves metabolic stability, and enhances target binding through favorable protein-ligand interactions[1]. However, incorporating these scaffolds via Suzuki-Miyaura cross-coupling presents unique mechanistic hurdles. Researchers frequently encounter catalyst poisoning, competitive nucleophilic aromatic substitution (SNAr), and rapid protodeboronation of fluoropyridyl boronic acids.

This application note provides a comprehensive, causality-driven guide to overcoming these challenges. By understanding the electronic influence of the fluorine atom, scientists can rationally select catalysts, bases, and solvent systems to ensure high-yielding, reproducible syntheses.

Mechanistic Insights & Causality

The 3-Fluoropyridine Electrophile (Halides/Pseudohalides)

When the 3-fluoropyridine acts as the electrophile (e.g., 2-chloro-3-fluoropyridine or 2-bromo-5-fluoropyridine), the highly electronegative fluorine atom withdraws electron density from the heteroaromatic ring.

  • The Causality: This inductive effect lowers the LUMO energy of the carbon-halogen bond, significantly accelerating the initial oxidative addition of Pd(0)[2]. However, this same electron deficiency makes the ring highly susceptible to SNAr reactions with the alkoxide or hydroxide bases commonly used in Suzuki couplings.

  • The Solution: To prevent SNAr degradation, mild, non-nucleophilic bases such as K3PO4 or K2CO3 must be prioritized over strong hydroxides. Furthermore, deploying bulky, electron-rich phosphine ligands like XPhos (often utilized as the XPhos Pd G3 precatalyst) facilitates rapid oxidative addition and reductive elimination, kinetically outcompeting side reactions[3].

The 3-Fluoropyridine Nucleophile (Boronic Acids/Esters)

Using fluorinated pyridylboronic acids introduces the severe challenge of protodeboronation .

  • The Causality: The fluorine atom increases the electrophilicity of the boron center. While this accelerates the formation of the reactive boronate complex required for transmetalation, it simultaneously lowers the activation barrier for zwitterionic fragmentation and C-B bond cleavage, leading to rapid degradation of the starting material[4].

  • The Solution: To mitigate protodeboronation, water concentration must be strictly controlled, and the reaction temperature should be kept as low as catalytically viable. The use of pinacol esters (Bpin) combined with anhydrous fluoride sources (e.g., CsF) provides a slow-release mechanism, keeping the steady-state concentration of the free boronic acid low and favoring transmetalation over hydrolytic degradation.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization landscape for the coupling of 2-chloro-3-fluoropyridine with phenylboronic acid. It demonstrates the critical impact of the catalyst and base selection on both the overall yield and the suppression of SNAr/protodeboronation side reactions.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Protodeboronation (%)
Pd(PPh3)4 (5 mol%)Na2CO3 (2.0)Dioxane/H2O (4:1)904235
Pd(dppf)Cl2 (5 mol%)K2CO3 (2.0)Dioxane/H2O (4:1)906518
XPhos Pd G3 (2 mol%) K3PO4 (2.0) THF/H2O (10:1) 60 94 < 5
XPhos Pd G3 (2 mol%)KOH (2.0)THF/H2O (10:1)605822 (SNAr observed)

Table 1: Comparative analysis of Suzuki-Miyaura conditions for 3-fluoropyridine electrophiles.

Experimental Protocols

Protocol A: Coupling of 2-Chloro-3-fluoropyridine using XPhos Pd G3

This protocol is designed as a self-validating system: the use of a Generation 3 (G3) precatalyst ensures a known, active Pd(0) concentration, while the biphasic THF/H2O system ensures base solubility without promoting nucleophilic attack on the fluorinated ring.

  • Preparation: Oven-dry a 10 mL Schlenk tube and equip it with a magnetic stir bar. Purge the vessel with argon for 5 minutes.

  • Reagent Charging: Add 2-chloro-3-fluoropyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground anhydrous K3PO4 (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, 2 mol%). Critical Insight: The G3 precatalyst is bench-stable but should be handled quickly to avoid moisture-induced degradation before the solvent is introduced.[3]

  • Solvent Addition: Add 4 mL of thoroughly degassed THF and 0.4 mL of degassed deionized water. Seal the tube immediately.

  • Reaction Execution: Stir the mixture vigorously at 60 °C for 4 hours.

    • Self-Validation Check: The biphasic mixture will transition from pale yellow to a dark, homogeneous brown within the first 15 minutes. This color change visually validates the successful activation of the precatalyst into the active Pd(0) species.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the biaryl product.

Protocol B: Utilizing 3-Fluoropyridine-5-boronic acid pinacol ester

To prevent the rapid protodeboronation of the sensitive fluoropyridyl nucleophile, anhydrous conditions with a fluoride base are employed.

  • Charge: Weigh aryl bromide (1.0 mmol), 3-fluoropyridine-5-boronic acid pinacol ester (1.5 mmol), and anhydrous CsF (3.0 mmol) into a dry reaction vial.

  • Catalyst: Add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 5 mol%).

  • Solvent: Add 5 mL of anhydrous, argon-sparged 1,4-dioxane.

    • Causality Check: The strict exclusion of water and the use of CsF prevents the formation of the highly unstable trihydroxyboronate intermediate, effectively shutting down the protodeboronation pathway.

  • Reaction: Heat the sealed vial at 90 °C for 12 hours under an argon atmosphere.

  • Workup: Cool the reaction, filter through a tightly packed pad of Celite (eluting with EtOAc), and concentrate the filtrate for subsequent chromatography.

Visualizations

G Pd0 Pd(0) Catalyst (e.g., XPhos Pd(0)) OxAdd Oxidative Addition (Fast with F-pyridines) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X OxAdd->PdII Trans Transmetalation (Base-mediated) PdII->Trans Base PdII_Ar Ar-Pd(II)-Ar' Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Product Cross-Coupled Product (3-Fluoropyridine scaffold) RedElim->Product Boronic 3-Fluoropyridyl Boronic Acid/Ester Boronic->Trans Active Boronate Proto Protodeboronation (Side Reaction) Boronic->Proto H2O / Heat Degrad Degraded Pyridine Proto->Degrad

Caption: Suzuki-Miyaura catalytic cycle highlighting the competing protodeboronation pathway.

Workflow Start Substrate Preparation (Degassing Solvents) Mix Charge Reagents (Halide, Boronic Acid, Base) Start->Mix Cat Add Precatalyst (XPhos Pd G3) Mix->Cat Heat Thermal/Microwave Heating (60-115°C) Cat->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Silica Gel Chromatography Workup->Purify

Caption: Standard experimental workflow for 3-fluoropyridine cross-coupling.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion Source: Journal of the American Chemical Society / ResearchGate URL:[Link]

  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation Source: University of Edinburgh URL:[Link]

  • Computer Assistance in Organic Synthesis Planning and Execution Source: MIT DSpace URL:[Link]

  • Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides Source: RSC Advances, The Royal Society of Chemistry URL:[Link]

Sources

procedure for converting 3-Fluoropyridin-4-ol to triflates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective O-Triflation of 3-Fluoropyridin-4-ol for Cross-Coupling Workflows

Executive Summary

The conversion of 3-fluoropyridin-4-ol to 3-fluoro-4-pyridyl trifluoromethanesulfonate (triflate) is a critical synthetic transformation in medicinal chemistry and drug development. This procedure effectively "locks" the molecule's tautomeric equilibrium into the reactive pyridine form, yielding an electrophilic partner primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig). This technical guide details two validated methodologies—using Trifluoromethanesulfonic Anhydride (Tf₂O) and N-Phenylbis(trifluoromethanesulfonimide) (PhNTf₂)—providing step-by-step protocols, mechanistic causality, and troubleshooting guidelines.

Mechanistic Rationale & System Causality

The Tautomeric Challenge: 3-Fluoropyridin-4-ol exists in a dynamic tautomeric equilibrium with its keto form, 3-fluoropyridin-4(1H)-one[1]. In polar solvents and the solid state, the keto form is overwhelmingly favored due to intermolecular hydrogen bonding. This equilibrium severely complicates chromatographic purification (causing streaking and co-elution) and renders the molecule unreactive to standard cross-coupling conditions[1].

The Triflation Solution: By treating the tautomeric mixture with a base and a triflating agent, the oxygen atom acts as a nucleophile. The highly electron-withdrawing triflyl group (-SO₂CF₃) prevents reversion to the keto form and acts as a superior leaving group[2]. The presence of the electronegative 3-fluoro substituent decreases the nucleophilicity of the pyridine nitrogen via inductive effects, inherently favoring O-triflation over undesired N-triflation, provided the correct base and temperature controls are applied[3].

G A 3-Fluoropyridin-4(1H)-one (Keto Tautomer) B 3-Fluoropyridin-4-ol (Enol Tautomer) A->B Tautomeric Equilibrium C Deprotonation (Base: Pyridine or NaH) B->C D Alkoxide Intermediate (O-Nucleophile) C->D E Triflating Agent (Tf2O or PhNTf2) D->E Electrophilic Attack F 3-Fluoro-4-pyridyl Triflate (Locked Pyridine Form) E->F O-Triflation

Tautomeric equilibrium of 3-fluoropyridin-4-ol and chemoselective O-triflation pathway.

Reagent Selection Matrix

Choosing the correct triflating system dictates the reaction's impurity profile and scalability. Tf₂O is highly reactive but prone to generating dark, tarry byproducts if temperature control fails. PhNTf₂ (Comins' reagent) is a bench-stable solid that offers milder kinetics and higher chemoselectivity, though it requires a stronger base or longer reaction times[4][5].

Table 1: Comparison of Triflating Systems

ParameterProtocol A (Tf₂O Method)Protocol B (PhNTf₂ Method)
Reagent Trifluoromethanesulfonic AnhydrideN-Phenylbis(trifluoromethanesulfonimide)
Physical State Fuming LiquidCrystalline Solid
Base Pyridine or Triethylamine (Et₃N)Sodium Hydride (NaH) or KHMDS
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature-78 °C to Room Temperature
Reaction Time 1 - 2 hours4 - 12 hours
Chemoselectivity Moderate (Prone to N-triflation if heated)High (Strict O-triflation favored)
Cost LowModerate to High

Validated Experimental Protocols

Self-Validating System: Both protocols incorporate strict in-process controls. The consumption of the highly polar starting material (Retention factor, Rf ~ 0.1 in 50% EtOAc/Hexane) and the appearance of the non-polar triflate (Rf ~ 0.6) allows for binary TLC/LC-MS validation at every step.

Workflow Step1 1. Dissolve 3-Fluoropyridin-4-ol in anhydrous solvent (DCM or THF) Step2 2. Cool to 0 °C or -78 °C under inert atmosphere (N2/Ar) Step1->Step2 Step3 3. Add Base (Pyridine, Et3N, or NaH) Step2->Step3 Step4 4. Dropwise addition of Triflating Agent (Tf2O or PhNTf2) Step3->Step4 Step5 5. Warm to RT & Monitor via TLC/LC-MS Step4->Step5 Step6 6. Quench with NaHCO3 (aq) & Extract Step5->Step6 Step7 7. Purify via Silica Gel Chromatography Step6->Step7

Standardized experimental workflow for the synthesis and isolation of pyridine triflates.

Protocol A: The Direct Anhydride Method (Tf₂O / Pyridine)

Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive intermediate with Tf₂O before transferring the triflyl group to the substrate[6].

  • Preparation: Flame-dry a 100 mL round-bottom flask. Add 3-fluoropyridin-4-ol (1.0 equiv, 10 mmol) and anhydrous DCM (0.2 M, 50 mL) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (1.5 equiv, 15 mmol). Stir for 10 minutes to ensure complete dissolution.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Triflation: Dilute Tf₂O (1.2 equiv, 12 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via syringe.

    • Validation Check: The solution will transition from clear to yellow/orange. A dark brown/black color indicates localized overheating; immediately slow the addition rate.

  • Propagation: Remove the ice bath. Stir at room temperature for 1.5 hours. Monitor via TLC (UV active, 254 nm).

  • Quench & Extraction: Once the starting material is consumed, quench slowly with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexanes) to yield the pure 3-fluoro-4-pyridyl triflate[7].

Protocol B: The Mild Imide Method (PhNTf₂ / NaH)

Causality: NaH irreversibly deprotonates the pyridin-4-ol to form a highly nucleophilic sodium alkoxide. PhNTf₂ provides a controlled transfer of the triflyl group, minimizing the risk of N-alkylation or polymerization[5].

  • Preparation: In a flame-dried flask under argon, suspend NaH (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) in anhydrous THF (30 mL).

  • Deprotonation: Cool the suspension to 0 °C. Dissolve 3-fluoropyridin-4-ol (1.0 equiv, 10 mmol) in THF (10 mL) and add dropwise.

    • Validation Check: Effervescence (H₂ gas evolution) confirms active deprotonation. Stir for 30 minutes until bubbling ceases.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Triflation: Add a solution of PhNTf₂ (1.2 equiv, 12 mmol) in THF (10 mL) dropwise.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12 hours).

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl (20 mL) to neutralize any unreacted alkoxide. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash with water to remove the N-phenyltrifluoromethanesulfonamide byproduct, dry over Na₂SO₄, concentrate, and purify via column chromatography.

Troubleshooting & Optimization

  • Low Yield / Starting Material Recovery: Ensure absolute anhydrous conditions. Tf₂O violently hydrolyzes to triflic acid in the presence of moisture, which protonates the pyridine nitrogen and halts the reaction.

  • N-Triflation Byproducts: If using Protocol A, ensure the temperature remains strictly at 0 °C during addition. While the 3-fluoro group sterically and electronically shields the nitrogen, excess Tf₂O at elevated temperatures can force N-activation. Switch to Protocol B if this persists.

References

  • Common Organic Chemistry. Alcohol to Triflate - Common Conditions. Available at: [Link]

  • Veryser, C., et al. (2018). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. Available at: [Link]

  • Comins, D. L., & Dehghani, A. (1992). Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)-Triflimide and N-(5-Chloro-2-Pyridyl)Triflimide. Tetrahedron Letters. Available at:[Link]

  • Lanari, D., et al. (2012). Copper(II) Triflate-Sodium Dodecyl Sulfate Catalyzed Preparation of 1,2-Diphenyl-2,3-dihydro-4-pyridones in Aqueous Acidic Medium. Synthesis. Available at: [Link]

Sources

Troubleshooting & Optimization

removing water from 3-Fluoropyridin-4-ol hydrate for anhydrous reactions

Author: BenchChem Technical Support Team. Date: March 2026

Anhydrous reactions involving heterocyclic compounds are fundamental to the synthesis of novel pharmaceuticals and advanced materials. However, the presence of water, particularly as a hydrate, can significantly impede these reactions by deactivating sensitive reagents, promoting side reactions, and ultimately reducing yields and purity[1]. 3-Fluoropyridin-4-ol, a key building block, is often supplied as a hydrate. Its successful use in anhydrous systems hinges on the complete removal of this water of crystallization.

This technical support guide provides researchers, scientists, and drug development professionals with in-depth, field-proven methodologies and troubleshooting advice for the effective dehydration of 3-Fluoropyridin-4-ol hydrate.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from 3-Fluoropyridin-4-ol hydrate before my reaction?

Anhydrous conditions are essential when using reagents that are reactive towards water, such as organometallics (e.g., Grignard reagents, organolithiums), strong bases (e.g., sodium hydride), and certain catalysts[1]. Water can quench these reagents, leading to reaction failure, or participate in side reactions like hydrolysis, which lowers the yield and purity of your target molecule[1].

Q2: How can I confirm that my starting material is the hydrate form?

The most definitive method is Karl Fischer (KF) titration, which quantitatively measures water content[2]. Other instrumental methods can also provide evidence:

  • Thermogravimetric Analysis (TGA): A TGA scan will show a mass loss corresponding to the water molecule(s) at a specific temperature range upon heating.

  • Solid-State NMR (ssNMR): The spectra of a hydrate and its corresponding anhydrous form will differ due to the influence of water molecules on the crystal lattice, providing a distinct fingerprint for each form[3][4][5].

  • Infrared (IR) Spectroscopy: The presence of water of hydration often results in broad O-H stretching bands in the 3200-3500 cm⁻¹ region.

Q3: What is the most reliable method for verifying the success of the dehydration?

Karl Fischer (KF) titration is the industry standard for accurately determining trace amounts of water in a sample[2][6][7]. It is highly specific to water and can detect both free and bound water of crystallization[2]. A successful dehydration should result in a water content that meets the specifications for your anhydrous reaction (typically < 50-100 ppm).

Q4: Which dehydration method should I choose?

The best method depends on the scale of your reaction and the equipment available.

  • For multi-gram scales: Azeotropic distillation with toluene is highly effective for bulk removal of water.

  • For smaller scales or final drying: High-vacuum drying at a controlled temperature is suitable.

  • Combination Approach: The most rigorous method involves an initial azeotropic distillation followed by drying under high vacuum to remove all solvent traces.

Q5: How should I handle and store the anhydrous 3-Fluoropyridin-4-ol?

Many anhydrous heterocyclic compounds, especially N-oxides, are very hygroscopic[8]. Assume anhydrous 3-Fluoropyridin-4-ol will readily reabsorb moisture from the atmosphere.

  • Handling: Handle the material quickly in a dry environment, preferably under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox).

  • Storage: Store the dried compound in a tightly sealed container inside a desiccator containing a high-efficiency desiccant (e.g., P₂O₅ or Drierite®). For small-scale reactions, preparing a stock solution in an anhydrous solvent can be a practical way to handle the material[8].

Troubleshooting Guide: Common Issues & Solutions

Issue: My anhydrous reaction is still giving low yields despite drying the 3-Fluoropyridin-4-ol.

  • Possible Cause: Incomplete dehydration or rehydration during handling. Residual moisture in reagents, solvents, or glassware is also a common culprit[1].

  • Solution:

    • Verify Water Content: Before starting the reaction, take a small sample of your dried material and submit it for Karl Fischer titration to confirm it meets your anhydrous specification.

    • Check Your Rig: Ensure all glassware was properly flame- or oven-dried and assembled under an inert atmosphere.

    • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Verify their water content via KF titration as well.

Issue: The material discolored or decomposed during heating/drying.

  • Possible Cause: The drying temperature was too high, exceeding the decomposition temperature of the compound. While specific data for 3-Fluoropyridin-4-ol is limited, many organic molecules have thermal stability limits[9].

  • Solution:

    • Lower the Temperature: Reduce the heating mantle temperature during azeotropic distillation or the oven temperature for vacuum drying. Dehydration is a function of temperature and time; a lower temperature for a longer duration is often safer.

    • Use High Vacuum: A high vacuum (<1 torr) allows water to be removed at a much lower temperature, minimizing the risk of thermal decomposition.

    • Perform a TGA: If available, run a TGA on the hydrate to determine the onset temperature for water loss and the decomposition temperature. This provides an empirical basis for selecting a safe drying temperature.

Issue: I successfully dried the compound, but my results are inconsistent between batches.

  • Possible Cause: The anhydrous material is hygroscopic and is reabsorbing varying amounts of atmospheric moisture between experiments.

  • Solution:

    • Standardize Handling: Implement a strict, standardized procedure for handling the anhydrous material. Work exclusively within a glovebox if possible.

    • Prepare Stock Solutions: Immediately after drying and verifying a batch, consider dissolving it in a validated anhydrous solvent to create a stock solution of known concentration[8]. This is often easier to handle consistently than a hygroscopic solid.

Visualized Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate dehydration and verification strategy.

cluster_start Start: 3-Fluoropyridin-4-ol Hydrate cluster_dehydration Dehydration Method Selection cluster_verification Verification & Handling start Hydrated Starting Material scale What is your reaction scale? start->scale azeo Azeotropic Distillation (Toluene) scale->azeo > 5 g vac High-Vacuum Drying scale->vac < 5 g azeo->vac Optional: Final Drying verify Verify Water Content (Karl Fischer Titration) azeo->verify vac->verify handle Handle Under Inert Gas & Store in Desiccator verify->handle If water content is acceptable reaction Proceed to Anhydrous Reaction handle->reaction

Caption: Decision workflow for dehydrating 3-Fluoropyridin-4-ol hydrate.

Experimental Protocols & Data

Method Comparison
MethodPrincipleAdvantagesDisadvantagesBest For
Azeotropic Distillation Forms a lower-boiling azeotrope with water (e.g., using toluene), which is then removed by distillation[10].Highly efficient for bulk water removal from large quantities[10]. Relatively simple setup.Requires a solvent that must be removed afterward. Risk of thermal degradation if not controlled.Multi-gram to kilogram scale syntheses.
High-Vacuum Drying Lowers the boiling point of water, allowing it to be removed at a lower temperature.Excellent for removing trace amounts of water and solvent. Minimizes risk of thermal decomposition.Can be slow for removing bulk water. Requires a high-vacuum pump and trap.Small-scale reactions and final drying step after azeotroping[8].
Protocol 1: Azeotropic Distillation

This protocol is adapted from standard procedures for drying hygroscopic pyridine N-oxides[8].

Objective: To remove the bulk of water from 3-Fluoropyridin-4-ol hydrate.

Apparatus Workflow:

cluster_flask Heating cluster_dean Water Removal cluster_condenser Condensation flask Round-Bottom Flask - 3-Fluoropyridin-4-ol Hydrate - Toluene - Stir Bar dean_stark Dean-Stark Trap flask->dean_stark Vapor mantle Heating Mantle condenser Condenser (Water In/Out) dean_stark->condenser Vapor condenser->dean_stark Condensate (Toluene) inert_gas Inert Gas Inlet (N₂ or Ar) inert_gas->condenser

Caption: Experimental setup for azeotropic distillation.

Procedure:

  • Setup: Assemble a flame-dried apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser under a positive pressure of nitrogen or argon.

  • Charging: To the flask, add the 3-Fluoropyridin-4-ol hydrate and a sufficient volume of toluene to create a mobile slurry (e.g., 10-20 mL of toluene per gram of hydrate).

  • Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Water Removal: As the condensate collects, the water (denser) will separate to the bottom of the trap while the toluene will overflow back into the reaction flask. Continue the distillation until no more water collects in the trap.

  • Solvent Removal: Once dehydration is complete, allow the apparatus to cool. The toluene can be removed under reduced pressure using a rotary evaporator.

  • Final Drying: For rigorously anhydrous conditions, transfer the resulting solid to a Schlenk flask and proceed with Protocol 2.

Protocol 2: High-Vacuum Drying

Objective: To remove residual solvent and trace water to achieve an anhydrous state.

Procedure:

  • Transfer: Place the solid from Protocol 1 (or the initial hydrate for small scales) into a suitable flask (e.g., a Schlenk flask or a wide-mouthed flask).

  • Connect to Vacuum: Connect the flask to a high-vacuum line (<1 torr) equipped with a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump.

  • Drying: Allow the material to dry under high vacuum overnight.

  • Gentle Heating (Optional): If Karl Fischer analysis indicates residual water, gentle heating can be applied via a water bath or oil bath. Crucially, the temperature should be kept well below the compound's decomposition temperature. A temperature of 40-50 °C is a conservative starting point.

  • Backfilling and Storage: Once drying is complete, allow the flask to cool to room temperature before backfilling with an inert gas (N₂ or Ar). Immediately transfer the anhydrous solid to a sealed container inside a desiccator or glovebox.

References

  • Wikipedia. Karl Fischer titration. [Link][6]

  • Pharmaguideline. Water Content Determination by Karl Fischer. [Link][7]

  • PPD. Determining Water Content with a Novel Karl Fischer Titration Approach. [Link][11]

  • Mettler Toledo. What Is Karl Fischer Titration?. [Link][2]

  • Scharlab. Karl Fischer water content titration. [Link][12]

  • Reddit. How to dry pyridine N-oxide obtained commerically. [Link][8]

  • Google Patents. US5100514A - Separation of pyridine from water by extractive distillation. [13]

  • Google Patents. US3804722A - Extractive distillation of pyridine-water azeotrope with a bisphenol. [14]

  • Molbase. 3-Fluoropyridine(372-47-4)MSDS Melting Point Boiling Density Storage Transport. [Link][15]

  • DWSIM. Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation(PSD). [Link][16]

  • Journal of Scientific & Industrial Research. Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Link]

  • ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry. [Link][17]

  • ResearchGate. Separation Science and Technology Dehydration of Water-Pyridine Mixtures by Pervaporation. [Link]

  • PMC. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [Link][18]

  • ResearchGate. Distinguishing Anhydrous and Hydrous Forms of an Active Pharmaceutical Ingredient in a Tablet Formulation Using Solid-State NMR Spectroscopy. [Link][3]

  • MDPI. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. [Link][4]

  • ACS Publications. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link][9]

  • Quora. Is there any difference between anhydrous and hydrated compounds when in aqueous solution?. [Link][19]

  • ResearchGate. Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. [Link][20]

  • ResearchGate. Spectroscopic identifications and phase equilibria of THF + 3-OH THF + CH4 clathrate hydrates. [Link][21]

  • MDPI. Pharmaceutical Hydrates Analysis. [Link][5]

  • PubChem. 3-Fluoropyridin-4-ol. [Link][22]

  • YouTube. AP Lab 03 - Dehydration of a Hydrate. [Link][23]

  • AURORA. Investigation of Solid-State Hydrate-Anhydrous Phase Transformations of Dabigatran Etexilate Hemi-Edisylate. [Link][24]

  • RSC Publishing. Structural variety and dehydration in 3-aminopyridine–hypodiphosphoric acid–water system. [Link][25]

  • Google Patents. GB2260322A - Method of dehydrating trifluoroacetaldehyde hydrate. [26]

Sources

Technical Support Center: 3-Fluoropyridin-4-ol Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 3-Fluoropyridin-4-ol (CAS: 22282-73-1). As a Senior Application Scientist, I have designed this knowledge base to help researchers, chemists, and drug development professionals navigate the notorious purification challenges associated with this compound.

Rather than providing generic advice, this guide deconstructs the physicochemical causality behind your experimental failures and provides self-validating, field-proven protocols to ensure analytical purity.

Part 1: System Overview & Physicochemical Profile

To purify 3-Fluoropyridin-4-ol successfully, you must first understand its molecular behavior. The fluorine atom at the C3 position exerts a powerful electron-withdrawing inductive effect, significantly altering the electronic landscape of the pyridine ring compared to its unfluorinated analogs. This lowers the pKa of the pyridinium nitrogen to approximately 3.99 [[1]](). Furthermore, the molecule exists in a dynamic tautomeric equilibrium between the enol form (3-fluoropyridin-4-ol) and the keto form (3-fluoropyridin-4(1H)-one) 2.

Table 1: pH-Dependent Speciation and Solubility Profile

pH EnvironmentDominant SpeciesNet ChargeOptimal SolubilityWorkflow Application
pH < 3.0 Pyridinium Cation+1AqueousAcidic Wash (Removes neutral organic impurities)
pH 6.0 - 6.5 Neutral / Pyridone Tautomer0Organic (DCM/IPA)Target Product Extraction (Isoelectric Point)
pH > 9.0 Pyridinolate Anion-1AqueousBasic Wash (Removes basic impurities)

Part 2: Troubleshooting Knowledge Base (FAQs)

Issue 1: "I lose most of my product during the aqueous workup. Where is it going?"

The Causality: 3-Fluoropyridin-4-ol is a highly amphoteric trap. If your aqueous workup is too acidic (pH < 3), the basic nitrogen protonates, and the molecule partitions entirely into the aqueous waste as a cation. If the workup is too basic (pH > 9), the hydroxyl group deprotonates, forming a highly water-soluble anion. To extract this compound into an organic phase, you must strictly target its isoelectric point (pI), where it exists as a neutral tautomer 2.

Field-Proven Protocol: Isoelectric Liquid-Liquid Extraction Self-Validation Check: If your aqueous layer is not strictly maintained between pH 6.0 and 6.5, extraction will fail.

  • Dilution: Dilute the crude reaction mixture with deionized water (10 mL per gram of crude).

  • Acidic Wash: Acidify the aqueous layer to pH 2.0 using 1M HCl. Wash with Ethyl Acetate (3 x 20 mL) to strip away non-basic organic impurities. Discard the organic layer.

  • Isoelectric Neutralization: Carefully adjust the retained aqueous layer to pH 6.0–6.5 using saturated NaHCO₃. Do not guess; monitor continuously with a calibrated pH meter.

  • Extraction: Extract the neutral product using a highly polar organic solvent mixture, such as Dichloromethane:Isopropanol (DCM:IPA, 3:1 v/v). Repeat 3 times.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Issue 2: "My product streaks down the silica column, and the Rf value is irreproducible."

The Causality: Severe tailing on normal-phase silica gel is caused by the tautomeric equilibrium (enol ⇌ keto) combined with strong hydrogen bonding between the pyridinol/pyridone motifs and the acidic silanol groups on the silica gel 2. Without a modifier, the molecule continuously adsorbs and desorbs at different rates, destroying band resolution.

Field-Proven Protocol: Modified Flash Chromatography Self-Validation Check: A properly deactivated column will yield a tight, symmetrical spot on TLC with the same modified eluent.

  • Column Deactivation: Pre-treat your silica gel (260 mesh) by slurrying it in the starting eluent containing 1% v/v Triethylamine (TEA) or 1% Acetic Acid (AcOH) to cap the active silanol sites.

  • Dry Loading: Dissolve the crude product in a minimal amount of methanol, add Celite, and evaporate to dryness. Load this fine powder onto the column to prevent solvent-front distortion.

  • Gradient Elution: Elute using a gradient starting at Petroleum Ether:Ethyl Acetate (25:75) 3. Gradually increase polarity to 100% Ethyl Acetate. If the product remains retained, transition to a DCM:Methanol gradient (up to 10% MeOH).

Issue 3: "My product is contaminated with green salts after synthesis from the boronic acid."

The Causality: A standard synthetic route for 3-fluoro-4-hydroxypyridine involves the oxidative hydroxylation of 3-fluoropyridine-4-boronic acid using CuSO₄ in methanol 3. The pyridinol motif acts as a bidentate-like ligand, strongly chelating the copper catalyst and causing it to co-precipitate with your product.

Field-Proven Protocol: Chelation and Recrystallization Self-Validation Check: The aqueous wash must turn deep blue/green, indicating successful sequestration of the copper ions.

  • Dissolution: Dissolve the crude, contaminated mixture in hot ethyl acetate 3.

  • Copper Sequestration: Wash the organic layer vigorously with an aqueous solution of 0.1M EDTA (pH 8.0). The EDTA will out-compete the product for the copper ions.

  • Phase Separation: Separate the organic layer, wash once with brine, and dry over anhydrous Na₂SO₄.

  • Recrystallization: Concentrate the organic layer to a minimal volume (~2-3 mL). Induce recrystallization by slowly adding ice-cold petroleum ether dropwise until the solution becomes cloudy. Chill at 4°C for 2 hours, then filter to obtain analytically pure crystals.

Part 3: Visual Workflows

G Mix Crude Reaction Mixture Acidify Acidify to pH 2.0 (Forms Cation) Mix->Acidify Wash Wash with EtOAc (Removes Impurities) Acidify->Wash AqLayer Retain Aqueous Layer Wash->AqLayer Phase Separation Neutralize Adjust to pH 6.0-6.5 (Forms Neutral Tautomer) AqLayer->Neutralize Extract Extract with DCM:IPA (3:1) Neutralize->Extract Pure Concentrate Organic Layer (Pure Product) Extract->Pure Phase Separation

Figure 1: pH-guided liquid-liquid extraction workflow for 3-Fluoropyridin-4-ol purification.

Part 4: References

  • 3-FLUORO-4-HYDROXYPYRIDINE | 22282-73-1 - ChemicalBook. 3

  • 3-Fluoropyridin-4-ol Properties & Data - Acros Pharmatech. 1

  • 2-Pyridinol-1-oxide & Pyridin-4-ol Tautomeric Equilibrium - Benchchem. 2

Sources

solubility issues of 3-Fluoropyridin-4-ol in non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling of 3-Fluoropyridin-4-ol

Topic: Troubleshooting Solubility and Purification of 3-Fluoropyridin-4-ol in Non-Polar Media Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Core Directive: The "Hidden" Species

The Problem: Users frequently report that 3-Fluoropyridin-4-ol is "impossible" to dissolve in hexane, toluene, or diethyl ether, and difficult to extract from aqueous layers using standard dichloromethane (DCM) protocols.

The Root Cause: You are likely visualizing the molecule as a pyridine with a hydroxyl group (the "ol" form). In reality, in the solid state and in solution, this molecule exists predominantly as 3-fluoro-4-pyridone (the "one" form). This tautomer is highly polar, exhibits significant zwitterionic character, and forms strong intermolecular hydrogen-bonded dimers/networks.[1] The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the N-H proton and polarizes the molecule further, exacerbating insolubility in lipophilic media.

Diagnostic Q&A: Why is my experiment failing?

Q1: I am trying to extract the product from water using DCM, but the organic layer is empty. Where is my compound? A: It is likely still in the aqueous phase.[1][2]

  • Reasoning: The partition coefficient (LogP) of the pyridone tautomer is extremely low. The hydration energy of the polar carbonyl and N-H group exceeds the solvation energy provided by pure DCM.

  • The Fix: Do not use pure DCM. Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Ethanol (4:1) .[2] The alcohol disrupts the hydration shell and allows the organic phase to solvate the polar tautomer. Alternatively, saturate the aqueous phase with NaCl ("salting out") to push the organic molecule out.

Q2: I see a precipitate in my toluene reaction mixture, but TLC shows it's my product. Why did it crash out? A: 4-Pyridones are generally insoluble in aromatic hydrocarbons.[1]

  • Reasoning: Toluene cannot support the hydrogen-bonding network required to solvate the pyridone dimer.[1][2] The lattice energy of the solid (driven by head-to-tail H-bonding) is thermodynamically favored over solvation in toluene.

  • The Fix: If this is a reaction solvent, switch to THF , Acetonitrile , or DMF .[1] If you must use toluene (e.g., for a specific reflux temperature), add a co-solvent like DMAc (Dimethylacetamide) or use a phase transfer catalyst.

Q3: My column chromatography (Silica Gel) yielded nothing; the compound stuck to the baseline. A: The acidic N-H and the basic oxygen are interacting strongly with the silanols on the silica.

  • Reasoning: 3-Fluoropyridin-4-ol is amphoteric.[1][2] It binds irreversibly to the acidic sites of standard silica gel.[1][2]

  • The Fix:

    • Deactivate the Silica: Pre-wash the column with 1% Triethylamine (TEA) in your eluent.[1][2]

    • Change the Mobile Phase: Use DCM:MeOH (90:10) with 1% NH4OH.[1][2]

    • Switch Stationary Phase: Use Alumina (Neutral) or amine-functionalized silica (NH2-silica).[1][2]

Technical Deep Dive: Tautomerism & Solvation

The following diagram illustrates the equilibrium that dictates solubility. In non-polar solvents, the equilibrium should shift to the "ol" form to lower polarity, but the high lattice energy of the "one" form often causes precipitation before this shift can occur effectively.

Tautomerism cluster_0 Gas Phase / Non-Polar Dilute Solution cluster_1 Solid State / Polar Solution / Equilibrium Hydroxyl 3-Fluoro-4-hydroxypyridine (Enol Form) Low Polarity Soluble in Non-Polar (Theoretically) Pyridone 3-Fluoro-4-pyridone (Keto Form) High Polarity / Zwitterionic Insoluble in Hexane/Toluene Hydroxyl->Pyridone  Spontaneous in  Condensed Phases Pyridone->Hydroxyl  Requires High Temp  or Gas Phase

Caption: Tautomeric equilibrium shifting toward the polar pyridone form in condensed phases, causing solubility issues.

Experimental Protocols & Workarounds

Protocol A: Effective Extraction from Aqueous Media

Standard extraction fails. Use this modified protocol.

  • Adjust pH: Bring the aqueous solution to pH 6–7 . (The isoelectric point is roughly here; going too acidic protonates the N, going too basic deprotonates the O/N, making it a salt).

  • Saturation: Add solid NaCl until the solution is saturated.

  • Solvent Preparation: Prepare a mixture of n-Butanol or Chloroform:Isopropanol (3:1) .[1][2]

  • Extraction: Extract 3-4 times. Note that n-Butanol has a high boiling point; rotovap requires a good vacuum pump and bath temp >50°C.[1][2]

Protocol B: O-Alkylation (Locking the "Ol" form)

If you need the molecule to be lipophilic for subsequent steps, you must "cap" the oxygen.

ParameterCondition for O-Alkylation (Non-Polar)Condition for N-Alkylation (Polar)
Solvent Toluene or Hexane (Heterogeneous)DMF or DMSO
Base Ag2CO3 (Silver Carbonate)K2CO3 or NaH
Mechanism Silver coordinates Nitrogen, forcing electrophile to Oxygen.Dissociated ion pair favors Nitrogen attack (Sn2).[1][2]
Result 3-Fluoro-4-alkoxypyridine (Soluble in Hexane)N-Alkyl-3-fluoro-4-pyridone (Polar)

Step-by-Step O-Alkylation (Example):

  • Suspend 3-fluoropyridin-4-ol (1 eq) and Ag2CO3 (1.1 eq) in Toluene.

  • Add Alkyl Iodide (1.1 eq).[1][2]

  • Reflux for 4–12 hours.

  • Filter off silver salts.[1]

  • Evaporate toluene.[1] The residue is the O-alkylated ether, which is now soluble in standard organic solvents.[1]

Troubleshooting Decision Tree

Use this logic flow to determine the best solvent system for your specific application.

DecisionTree Start Start: 3-Fluoropyridin-4-ol Solubility Issue Goal What is your Goal? Start->Goal Extraction Extraction from Water Goal->Extraction Reaction Running a Reaction Goal->Reaction Analysis HPLC/NMR Analysis Goal->Analysis Salt Saturate Aqueous with NaCl Extraction->Salt React_Type Does it need to be Non-Polar? Reaction->React_Type Solvent_Choice Solvent: DMSO-d6 or MeOD (Avoid CDCl3) Analysis->Solvent_Choice Ext_Method Use n-Butanol or CHCl3:iPrOH (3:1) Salt->Ext_Method Yes_NP Must Derivatize First (e.g., O-Triflation) React_Type->Yes_NP Yes No_NP Use Dipolar Aprotic (DMF, DMSO, DMAc) React_Type->No_NP No

Caption: Logical workflow for selecting solvent systems based on experimental intent.

References

  • Ren, R., et al. (2025).[1][2][3][4] "Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones." ACS Medicinal Chemistry Letters, 16(4), 583–587.[1][3] Link[3]

  • PubChem. (n.d.).[1][5][6] "3-Fluoropyridin-4-ol Compound Summary." National Library of Medicine.[1][2] Link

  • Katritzky, A. R., et al. (2010).[1][2][7] "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry. (General Reference for Pyridone/Hydroxypyridine Equilibrium).

  • Google Patents. (2011).[1][2] "WO2011161612A1 - Process for preparing 4-hydroxypyridines."[1] (Describing extraction protocols using MTBE and pH adjustment). Link

  • BenchChem. (2025).[1][2][8] "Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine." (Analogous purification methods). Link

Sources

minimizing side reactions during halogenation of 3-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 3-F-PYR-HALO-OPT Status: Active Support Tier: Senior Application Scientist

Triage & Diagnostic Phase

Welcome to the technical support center. Halogenation of 3-Fluoropyridin-4-ol is a bifurcated challenge because the substrate exists in a tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms.

Your experimental failure likely stems from applying conditions suitable for one pathway to the other, or mishandling the unique electronic effects of the 3-fluoro substituent.

Which reaction are you attempting?

  • Pathway A (Deoxyhalogenation): You want to replace the Oxygen (OH) with a Halogen (Cl/Br).

  • Pathway B (Ring Functionalization): You want to keep the Oxygen and add a Halogen (Br/I) to the ring carbon (C-5).

Diagnostic Workflow

Halogenation_Triage Start Select Target Transformation Decision Target Structure? Start->Decision PathA Pathway A: Deoxyhalogenation (3-Fluoro-4-chloropyridine) Decision->PathA Replace OH with Cl PathB Pathway B: Ring Halogenation (3-Fluoro-5-halo-pyridin-4-one) Decision->PathB Add Br/I to Ring IssueA1 Common Failure: Product Hydrolysis during Workup PathA->IssueA1 IssueA2 Common Failure: Incomplete Conversion (Phosphates) PathA->IssueA2 IssueB1 Common Failure: Over-halogenation (C2, C5) PathB->IssueB1 IssueB2 Common Failure: N-Halogenation PathB->IssueB2

Figure 1: Decision matrix for selecting the correct troubleshooting module based on the desired chemical transformation.

Pathway A: Deoxychlorination (OH Cl)

Objective: Synthesis of 4-chloro-3-fluoropyridine. Primary Reagent: Phosphorus Oxychloride (POCl


).[1][2][3]
Critical Failure Analysis

Issue 1: "My product vanished during workup / I recovered starting material."

  • Root Cause: Acid-Catalyzed Hydrolysis. The 3-Fluoro group is electron-withdrawing, which activates the C4-position for nucleophilic attack. The 4-chloro product is highly susceptible to hydrolysis (SNAr mechanism) back to the pyridone, especially in the hot, acidic aqueous conditions generated when quenching POCl

    
    .
    
  • Solution: You must maintain a basic pH and low temperature during the quench. Never quench with water alone.

Issue 2: "The reaction mixture turned into a black tar/viscous oil."

  • Root Cause: Polymerization or Phosphoryl Species. Incomplete reaction often leaves stable chlorophosphate intermediates that form viscous oils.

  • Solution: Ensure temperature is sufficient (

    
    C) to drive the elimination of the phosphate group. Use PCl
    
    
    
    as a booster if POCl
    
    
    quality is poor.[4]
Optimized Protocol: Deoxychlorination
StepParameterTechnical Rationale
1. Setup 1.0 eq Substrate, 5.0 eq POCl

, 0.1 eq DMF (Cat.)
DMF forms the Vilsmeier-Haack reagent in situ, activating the POCl

.
2. Reaction Heat to 90–100°C for 2–4 hours.High temp is required to break the strong P-O bond in the intermediate.
3. Monitoring Aliquot into MeOH (forms methyl ether)

LCMS.
Direct LCMS of the chloride is risky due to hydrolysis on the column.
4. Quench (CRITICAL) Pour reaction mixture slowly into ice-cold sat. Na

CO

.
Neutralizes HCl/H

PO

instantly. Keep internal temp <10°C.
5. Extraction Extract immediately with DCM or EtOAc.Minimizes contact time with the aqueous phase.

FAQ: Why not use SOCl


? 
Thionyl chloride (SOCl

) is generally less effective for hydroxypyridines because the reaction produces SO

, which is a gas and leaves the system, whereas POCl

forms a leaving group (PO

Cl

) that remains to facilitate the substitution. However, SOCl

can be used with catalytic DMF if POCl

is restricted, but yields are typically lower [1].
Pathway B: Electrophilic Ring Halogenation (C-H C-X)

Objective: Synthesis of 5-bromo-3-fluoropyridin-4-ol (or iodo analog). Primary Reagent: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).

Critical Failure Analysis

Issue 1: "I am getting a mixture of mono- and di-halogenated products."

  • Root Cause: Tautomeric Activation. The pyridin-4(1H)-one tautomer is the reactive species. The carbonyl at C4 activates the C3 and C5 positions. Since C3 is blocked by Fluorine, C5 is the primary target. However, the nitrogen lone pair can also activate C2/C6, leading to over-halogenation.

  • Solution: Control stoichiometry precisely (1.0–1.05 eq) and use a polar aprotic solvent (Acetonitrile) to stabilize the polar transition state without promoting radical side reactions.

Issue 2: "Low yield / No reaction."

  • Root Cause: Protonation. If the reaction generates acid (e.g., using Br

    
    ), the pyridine nitrogen becomes protonated (pyridinium), which deactivates the ring toward electrophilic attack.
    
  • Solution: Use NBS/NIS (non-acidic source) or add a weak base scavenger (e.g., NaOAc) if using elemental halogens.

Optimized Protocol: C-5 Bromination

Reagents: 3-Fluoropyridin-4-ol (1.0 eq), NBS (1.05 eq), Acetonitrile (0.5 M).

  • Dissolution: Dissolve substrate in Acetonitrile (MeCN). MeCN is superior to DMF here as it simplifies workup and suppresses radical bromination.

  • Addition: Add NBS portion-wise at 0°C .

    • Why cold? To prevent N-bromination or radical side reactions.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 2–4 hours.

  • Workup:

    • Concentrate MeCN.

    • Slurry residue in water.

    • Filter the solid precipitate (the product is often insoluble in water, while succinimide byproduct is soluble).

Troubleshooting Logic: Ring Halogenation

Ring_Halo_Fix Problem Problem: Low Selectivity / Yield Check1 Are you using Br2 (Elemental)? Problem->Check1 Sol1 Switch to NBS in MeCN. Br2 generates HBr, deactivating the ring. Check1->Sol1 Yes Check2 Is the product di-halogenated? Check1->Check2 No Sol2 Reduce Temp to 0°C. Check Stoichiometry (Max 1.05 eq). Check2->Sol2 Yes

Figure 2: Troubleshooting logic for electrophilic substitution issues.

Comparative Data: Reagent Selection
Reagent SystemTargetProsCons
POCl

/ DMF
Deoxychlorination (C-Cl)High conversion; Standard industry method.Requires careful quench; Safety hazard (exothermic).
SOCl

/ DMF
Deoxychlorination (C-Cl)Easier workup (gaseous byproducts).Lower reactivity for pyridones; Lower yields.
NBS / MeCN Ring Bromination (C-Br)Mild; High regioselectivity (C5); Easy workup.Expensive on kg scale compared to Br

.
Br

/ AcOH
Ring Bromination (C-Br)Cheap; Scalable.Generates HBr (deactivates ring); Higher risk of di-bromination.
References
  • BenchChem. (2025).[3] Preventing byproduct formation in pyrimidine chlorination reactions. Retrieved from

  • Sun, Z., et al. (2012).[1] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17, 4533-4544.[1]

  • Zysman-Colman, E., et al. (2009). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile.[5][6] Canadian Journal of Chemistry.

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine.[2]

Sources

Technical Support Center: Recrystallization of 3-Fluoropyridin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Fluoropyridin-4-ol hydrate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on obtaining high-purity material through recrystallization. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 3-Fluoropyridin-4-ol hydrate that influence solvent selection?

A1: Understanding the molecule's structure is paramount for selecting a suitable recrystallization solvent. 3-Fluoropyridin-4-ol hydrate possesses several key features:

  • Polarity: The presence of a hydroxyl (-OH) group and a nitrogen atom in the pyridine ring, along with the fluorine atom, makes the molecule highly polar. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor.

  • Hydrogen Bonding: The ability to form strong hydrogen bonds significantly influences its solubility in protic solvents like water and alcohols.

  • Hydrate Form: The term 'hydrate' indicates that water molecules are incorporated into the crystal lattice. This is a crucial consideration, as the choice of solvent and temperature can potentially lead to the loss of this water (dehydration) or the formation of different solvates. The stability of this hydrate form is essential for consistent results.[1]

Based on these properties, the principle of "like dissolves like" suggests that polar solvents will be the most effective for recrystallization.[2][3]

Q2: What defines an ideal recrystallization solvent for this compound?

A2: An ideal solvent for 3-Fluoropyridin-4-ol hydrate must meet several criteria to ensure both high purity and good recovery.[4][5]

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point. This allows for the complete dissolution of the material, enabling the separation from insoluble impurities.[6][7]

  • Low-Temperature Insolubility: The compound must have very low solubility in the same solvent at low temperatures (e.g., room temperature or in an ice bath). This is the driving force for crystallization and is critical for maximizing the yield of the purified product.[3][8]

  • Chemical Inertness: The solvent must not react with 3-Fluoropyridin-4-ol hydrate.[4][6]

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing.[2] For reference, related compounds like 4-Amino-3-fluoropyridine have a melting point around 93-97 °C.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during the drying process.[4]

Q3: How should I perform a solvent screen to find the best solvent or solvent system?

A3: A systematic, small-scale solvent screen is the most reliable method for identifying an appropriate recrystallization solvent. Trial and error is often a necessary part of this process.[2]

Experimental Protocol: Small-Scale Solvent Screening

Objective: To identify a suitable single or mixed solvent system for the recrystallization of 3-Fluoropyridin-4-ol hydrate.

Materials:

  • Crude 3-Fluoropyridin-4-ol hydrate (~20-30 mg per test)

  • Selection of test solvents (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene)

  • Test tubes or small vials

  • Heating block or water bath

  • Glass stirring rod

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temp): Place approximately 20 mg of the crude solid into a test tube. Add the test solvent dropwise (e.g., 0.5 mL at a time) while stirring at room temperature. Observe if the solid dissolves completely. A good candidate solvent will not fully dissolve the compound at this stage.[5]

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. Continue to add small portions of the hot solvent until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely in a minimal amount of boiling solvent.[7][8] If the compound remains insoluble even at boiling, the solvent is unsuitable.[2]

  • Cooling & Crystallization Test: Once dissolved, allow the solution to cool slowly to room temperature. A successful test will show the formation of crystals. If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or placing it in an ice bath.[8][9]

  • Evaluate Crystal Formation: Assess the quantity and quality of the crystals formed upon cooling. A significant amount of crystalline solid indicates a promising solvent.

  • Mixed Solvents (If Needed): If no single solvent is ideal, a mixed-solvent system can be used. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate before cooling.[2][7]

Data Presentation: Hypothetical Solvent Screen for 3-Fluoropyridin-4-ol Hydrate
SolventSolubility at Room Temp (20°C)Solubility at BoilingCrystal Formation on CoolingAssessment
Water Sparingly SolubleSolubleAbundant, well-formed needlesExcellent Candidate
Ethanol SolubleVery SolublePoor recovery, few crystalsToo soluble; potential for mixed system
Isopropanol Sparingly SolubleSolubleGood quantity of crystalsGood Candidate
Ethyl Acetate Slightly SolubleSparingly SolubleLow recoveryNot ideal, poor dissolution
Acetone SolubleVery SolubleNo crystals formedUnsuitable (too soluble)
Toluene InsolubleInsolubleN/AUnsuitable (insoluble)
Ethanol/Water N/AN/A(Requires testing)Potential mixed-solvent system

This table presents expected results based on the chemical properties of the target compound and should be verified experimentally.

Troubleshooting Guide

Q4: My compound dissolved in the hot solvent, but no crystals have formed upon cooling. What should I do?

A4: This is a common issue known as supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[8] It can also occur if too much solvent was added.[8]

Solutions (in order of application):

  • Induce Nucleation: First, try to initiate crystal growth. This can be done by scratching the inner wall of the flask with a glass stirring rod at the solution's surface. The microscopic scratches provide a surface for crystals to begin forming.[9][10]

  • Seed the Solution: If you have a small amount of pure 3-Fluoropyridin-4-ol hydrate, add a single tiny crystal ("seed crystal") to the supersaturated solution. This provides a template for further crystal growth.[4][10]

  • Reduce Solvent Volume: If the above methods fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[10]

  • Cool to a Lower Temperature: Place the flask in an ice-water bath or even a salt-ice bath to further decrease the compound's solubility.[9]

G start Problem: No Crystals Form Upon Cooling check_solution Is the solution clear or cloudy? start->check_solution clear_sol Solution is Clear (Supersaturation or Too Much Solvent) check_solution->clear_sol Clear cloudy_sol Solution is Cloudy (Possible 'Oiling Out' or Fine Precipitate) check_solution->cloudy_sol Cloudy scratch 1. Scratch flask with glass rod clear_sol->scratch reheat Reheat solution until clear cloudy_sol->reheat seed 2. Add a seed crystal scratch->seed reduce_solvent 3. Reduce solvent volume by boiling, then cool again seed->reduce_solvent last_resort 4. Last Resort: Remove all solvent by rotary evaporation and re-attempt with less solvent reduce_solvent->last_resort add_solvent Add a small amount of additional solvent and re-cool slowly reheat->add_solvent

Caption: Troubleshooting logic for inducing crystallization.

Q5: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?

A5: This phenomenon is called "oiling out." It typically happens when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains significant impurities that depress the melting point.[9]

Solutions:

  • Reheat and Dilute: Heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point of the solution.[10] Allow it to cool more slowly this time. A slower cooling rate gives molecules more time to align into a crystal lattice.

  • Lower the Cooling Temperature: Try cooling the solution to a much lower temperature quickly after adding more solvent to see if this forces crystallization past the oiling-out temperature range.

  • Consider Impurities: If oiling out persists, it may be due to a high impurity load. Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel, or performing a charcoal treatment if colored impurities are suspected.[10]

Q6: My final yield of purified crystals is very low. What are the likely causes?

A6: A low yield is a frustrating but common problem. Several factors could be responsible.

Potential Causes and Solutions:

  • Too Much Solvent: This is the most frequent cause. Using more than the minimum amount of boiling solvent required for dissolution will leave a significant portion of your product in the mother liquor upon cooling.[3][8] Always aim for the minimum amount of boiling solvent.

  • Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), product will be lost on the filter paper. To prevent this, use a pre-heated funnel and flask, and keep the solution at or near its boiling point during filtration.[9]

  • Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for the washing step.[3][8]

  • Inappropriate Solvent Choice: A solvent in which the compound has moderate or high solubility at low temperatures will inevitably lead to a poor yield.[3] Re-evaluate your solvent screen.

References

  • Recrystallization. (n.d.). University of Toronto. Retrieved from [Link]

  • Recrystallization-1.doc.pdf. (n.d.). University of Pennsylvania. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization1. (n.d.). California State University, Northridge. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. --->. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]

  • Reiffenrath, V., et al. (1995). 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures. U.S. Patent No. 5,445,763. Google Patents.
  • Zhang, Y., et al. (2010). Synthesis method of 3-fluorine-4-aminopyridine. CN Patent No. 101863829A. Google Patents.
  • 3-Fluoropyridine-4-Carboxylic Acid. (n.d.). Industrial Chemicals. Retrieved from [Link]

  • A 3-fluoropyridine preparation method high in yield and content. (2017). CN Patent No. 106397310A. Google Patents.
    • (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Purifying by recrystallisation | 16–18 years. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Retrieved from [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (n.d.). SEFH. Retrieved from [Link]

  • 3-Fluoropyridine. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Wang, Y., et al. (2021). Hydrates for Cold Storage: Formation Characteristics, Stability, and Promoters. MDPI. Retrieved from [Link]

Sources

Advanced Catalysis Support Center: Overcoming Catalyst Poisoning with Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who experience sudden catalytic failure when transitioning from standard arenes to fluorinated pyridines.

Fluorinated pyridines are notorious for shutting down catalytic cycles. This guide bypasses generic advice to provide you with mechanistic causality, field-proven troubleshooting, and self-validating protocols to restore your catalytic turnover.

Mechanistic Insights: The Dual-Threat of Fluoropyridines

To solve catalyst poisoning, we must first understand the causality behind the deactivation. Fluorinated pyridines induce catalytic failure through two competing, destructive pathways:

  • Lewis Base Inhibition (N-Coordination): The basic pyridine nitrogen strongly coordinates to electron-deficient metal centers (e.g., Pd(II), Ir(III)). This creates off-cycle resting states, displaces essential phosphine ligands, and forms thermodynamically stable dimers that halt the catalytic cycle entirely[1].

  • Parasitic Hydrodefluorination (C-F Activation): Low-valent metals like Ni(0) and Pd(0) can inadvertently insert into the highly polarized C-F bond instead of the target C-X or C-H bond. This forms highly stable, catalytically inactive metal-fluoride complexes (e.g., Ni-F dead-ends), ultimately leading to metal black precipitation[2].

Pathway Precat Precatalyst M(II) or M(0) Active Active M(0) Species Precat->Active Substrate Fluorinated Pyridine Active->Substrate interacts with OxAdd Productive C-X Oxidative Addition Substrate->OxAdd Bulky Ligands Poison1 N-Coordination (Lewis Base Inhibition) Substrate->Poison1 Unhindered M(0) Poison2 Unwanted C-F Activation (Hydrodefluorination) Substrate->Poison2 Electron-rich M(0) Product Desired Product (e.g., Biaryl) OxAdd->Product DeadEnd Inactive M-F Complex or Metal Black Poison1->DeadEnd Poison2->DeadEnd

Catalytic pathways: Productive cross-coupling vs. deactivation by fluorinated pyridines.

Troubleshooting Q&A

Q1: My Suzuki-Miyaura coupling with a 2-ethyl-4-fluoropyridine halts at 15% conversion, and I observe palladium black. How do I prevent this? A1: The formation of palladium black indicates that your Pd(0) active species is decomposing before it can undergo oxidative addition. The fluoropyridine exacerbates this by coordinating its nitrogen to the Pd center, displacing your ligands[1]. Actionable Solution: Switch from standard


 to a palladacycle precatalyst paired with a bulky, electron-rich Buchwald ligand (e.g., XPhos or BrettPhos). The steric bulk physically blocks the pyridine nitrogen from coordinating to the metal center, while the electron-rich nature accelerates the desired C-X oxidative addition over parasitic pathways.

Q2: I am attempting to hydrogenate a fluorinated pyridine to a fluoropiperidine, but the catalyst dies and I lose the fluorine atom. What is the mechanism of failure? A2: You are experiencing competing hydrodefluorination and Lewis base poisoning. The pyridine nitrogen binds to the heterogeneous catalyst (e.g., Pd/C or Rh), poisoning the surface. Simultaneously, the metal inserts into the C-F bond[3]. Actionable Solution: Employ a Dearomatization-Hydrogenation (DAH) strategy. By first reacting the fluoropyridine with a borane reagent (e.g., pinacolborane), you form a Lewis acid-base adduct that protects the nitrogen lone pair and partially dearomatizes the ring. This prevents catalyst poisoning and suppresses hydrodefluorination, allowing a Rhodium catalyst to cleanly reduce the ring[3].

Q3: When using


 for cross-coupling fluoropyridines, my reaction stalls and 

NMR shows unidentified phosphorus species. What is happening?
A3: Your Ni(0) precatalyst is undergoing unintended C-F oxidative addition. The presence of fluorine leads to inefficient metathesis and the formation of inactive Ni(II)-fluoride complexes, degrading the active catalyst[2]. Actionable Solution: Utilize bench-stable Ni(II) precatalysts or ensure a substoichiometric amount of 1,5-cyclooctadiene (COD) is present to stabilize the active Ni(0) species, preventing irreversible deactivation[2].

Workflow Start Reaction Stalls / Metal Black Forms Check1 Is the substrate a strong Lewis base? Start->Check1 Action1 Use bulky Buchwald ligands or Palladacycles Check1->Action1 Yes Check2 Is unwanted C-F cleavage occurring? Check1->Check2 No Success Catalytic Turnover Restored Action1->Success Action2 Use bench-stable Ni(II) or Rh-dearomatization Check2->Action2 Yes Action2->Success

Troubleshooting workflow for identifying and resolving catalyst poisoning.

Quantitative Data: Catalyst & Ligand Selection Matrix

Summarizing the optimal catalyst-ligand pairings based on the specific resistance mechanism required for fluorinated pyridines:

Catalyst / PrecatalystLigand / AdditiveTarget ReactionResistance Mechanism
Palladacycles XPhos / BrettPhosCross-CouplingSteric bulk prevents N-coordination; promotes target C-X oxidative addition over C-F cleavage.
Rh(I) complexes Pinacolborane (HBPin)HydrogenationBorane forms a Lewis acid-base adduct, protecting the N-lone pair and preventing surface poisoning.
Ni(II) bench-stable salts COD (substoichiometric)HydrodefluorinationStabilizes the highly active Ni(0) species, preventing irreversible dead-end Ni-F formation.
Pd(TFA)₂ Ethyl nicotinateAerobic OxidationWeakly coordinating ligand balances reactivity, preventing Pd black precipitation while allowing turnover.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory analytical checkpoints to confirm causality before proceeding to the next step.

Protocol 1: Dearomatization-Hydrogenation (DAH) of Fluoropyridines

Purpose: To prevent Lewis base poisoning and hydrodefluorination during the synthesis of all-cis-fluorinated piperidines.

  • Adduct Formation: In a glovebox, dissolve the fluoropyridine (1.0 equiv) in dry THF. Slowly add pinacolborane (HBPin, 1.2 equiv). Stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (

    
     / 
    
    
    
    NMR):
    Take an aliquot and run an NMR spectrum. Causality check: A distinct shift in the
    
    
    signal and a change in the
    
    
    coordination state confirms the formation of the N-B adduct. Do not proceed if the free pyridine signal remains, as it will poison the Rh catalyst.
  • Catalyst Addition: Add the Rh(I) precatalyst (e.g.,

    
    , 2 mol%).
    
  • Hydrogenation: Transfer to a high-pressure reactor, purge with

    
    , and pressurize to 50 bar. Stir at 60 °C for 16 hours.
    
  • Validation Checkpoint 2 (GC-MS): Analyze the crude mixture. The presence of the target mass without a -19 Da (loss of fluorine) peak confirms that hydrodefluorination was successfully suppressed.

Protocol 2: Suzuki-Miyaura Coupling of Deactivated Fluoropyridines

Purpose: To overcome N-coordination and prevent palladium black formation in cross-coupling.

  • Preparation: To an oven-dried Schlenk tube, add the fluoropyridine halide (1.0 equiv), boronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Loading: Add a Buchwald palladacycle (e.g., XPhos Pd G3, 2 mol%). Note: Do not use

    
    ; it will deactivate within minutes.
    
  • Solvent & Internal Standard: Add degassed THF/Water (10:1) and 1,3,5-trimethoxybenzene (0.5 equiv) as an internal standard. Heat to 80 °C.

  • Validation Checkpoint (

    
     NMR):  After 30 minutes, extract a 0.1 mL aliquot under inert conditions. Causality check: A single sharp peak in the 
    
    
    
    NMR indicates a stable, active Pd-XPhos complex. The appearance of multiple broad peaks or free oxidized ligand (
    
    
    ) indicates the pyridine has displaced the ligand and the catalyst is dying.
  • Workup: If the checkpoint passes, run for 12 hours, cool, and extract with EtOAc.

References

  • Title: Technical Support Center: Catalyst Poisoning in Reactions with 2-Ethyl-4-fluoropyridine.
  • Title: The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • Title: Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights led to the discovery of bench-stable precatalysts.
  • Title: Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions.

Sources

storage stability and shelf life of 3-Fluoropyridin-4-ol hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Fluoropyridin-4-ol Hydrate

Topic: Storage Stability, Shelf Life, and Handling Protocols CAS (Anhydrous Parent): 10604-74-7 Chemical Family: Fluorinated Hydroxypyridines / Pyridones[1]

Section 1: Critical Storage Protocols

Q: What are the absolute requirements for long-term storage? A: To maximize shelf life (typically 24 months from manufacture), 3-Fluoropyridin-4-ol hydrate requires a "Triple-Barrier" storage approach due to its susceptibility to oxidative coupling and hygroscopic lattice shifts.[1]

ParameterRequirementScientific Rationale
Temperature 2–8°C (Refrigerated) Retards the kinetics of oxidative dimerization (discoloration).[1]
Atmosphere Inert Gas (Argon/N₂) The electron-rich ring (activated by the -OH/-NH group) is prone to auto-oxidation in air.[1]
Container Amber Glass + Desiccant Protects against UV-induced radical formation.[1] While it is a hydrate, excess atmospheric moisture can dissolve the crystal surface (deliquescence).

Q: Why does the CoA specify "Hydrate" if I need to keep it dry? A: This is a crucial distinction.

  • Stoichiometric Hydrate: The water molecules are part of the crystal lattice (stabilizing the structure). You do not want to remove this water, as it may collapse the crystal lattice and lower the melting point.

  • Surface Moisture: This is "wetness" absorbed from the air. This is what you must prevent.

  • Protocol: Store with a mild desiccant (like silica) to prevent surface moisture, but avoid aggressive drying agents (like

    
    ) under high vacuum unless you intend to generate the anhydrous form.
    

Section 2: Troubleshooting Physical Changes (QC & Analysis)

Q: My sample has turned from off-white to yellow/tan. Is it still usable? A: This indicates surface oxidation .

  • Mechanism: Fluorinated pyridinols are susceptible to forming trace azo- or diazo-coupling products or quinone-like impurities upon air exposure.[1]

  • Verdict: If the color is pale yellow, the purity is likely still >98%. Perform a proton NMR . If the aromatic region is clean, the color is due to ppm-level highly colored impurities (chromophores).

  • Remediation: Recrystallization from water/ethanol is usually effective.

Q: The melting point is lower than the literature value (e.g., <95°C). Why? A: This is the primary indicator of tautomeric shift or excess water absorption .

  • Hygroscopicity: Absorbed water acts as an impurity, depressing the melting point (freezing point depression).

  • Tautomerism: 3-Fluoropyridin-4-ol exists in equilibrium with 3-fluoro-4-pyridone.[1] The ratio in the solid state is determined by the crystallization solvent and hydrogen bonding network. A shift in this network (due to absorbed water) can alter the observed melting range.

Section 3: Advanced Chemical Behavior (Tautomerism)

Q: My LC-MS/NMR shows multiple peaks or unexpected shifts. Is the compound degrading? A: Not necessarily. You are likely observing Solvent-Dependent Tautomerism .[1]

  • In Non-Polar Solvents (CDCl₃): The equilibrium favors the Hydroxypyridine (OH) form.

  • In Polar Solvents (DMSO-d6, Methanol, Water): The equilibrium shifts strongly toward the Pyridone (NH/C=O) form.

  • The Fluorine Effect: The electron-withdrawing fluorine at C3 increases the acidity of the hydroxyl proton, making the tautomeric shift more sensitive to pH and solvent polarity than unsubstituted pyridinol.

Visualizing the Tautomeric Equilibrium:

Tautomerism Hydroxyl 3-Fluoro-4-hydroxypyridine (Aromatic, OH form) Pyridone 3-Fluoro-4-pyridone (Keto, NH form) Hydroxyl->Pyridone Tautomerization (Fast) NonPolar Non-Polar Solvents (CDCl3, Gas Phase) NonPolar->Hydroxyl Favors Polar Polar Solvents (H2O, DMSO) + Crystal Hydration Polar->Pyridone Favors (Stabilized by H-bonding)

Caption: Solvent-dependent tautomeric equilibrium. Analytical data must be interpreted based on the solvent used.

Section 4: QC Decision Workflow

Q: How do I validate the material before a critical GMP campaign? A: Follow this decision tree to distinguish between degradation and reversible physical changes.

QC_Workflow Start Inspect Material ColorCheck Color: Off-White? Start->ColorCheck Yellow Color: Yellow/Tan ColorCheck->Yellow No NMR 1H-NMR (DMSO-d6) ColorCheck->NMR Yes Yellow->NMR Check Degradants PurityCheck Purity > 98%? NMR->PurityCheck WaterCheck Karl Fischer (KF) PurityCheck->WaterCheck Yes Recryst Recrystallize (H2O/EtOH) PurityCheck->Recryst No (<98%) StoichCheck Matches Theoretical Hydrate %? WaterCheck->StoichCheck Pass RELEASE BATCH StoichCheck->Pass Yes Dry Gentle Drying (Vac Oven, 40°C) StoichCheck->Dry No (Too Wet) Fail REJECT / REWORK Dry->WaterCheck Retest Recryst->Start Retest

Caption: Quality Control Decision Tree for evaluating stability and purity.

References

  • Gao, J., & Shao, L. (1994).[2] Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution. The Journal of Physical Chemistry, 98(51), 13772–13779.[2] Link

  • Plasser, F., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13, 2374–2380. Link[1]

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Fluorinated Pyridines Handling. Link(General reference for fluorinated pyridine handling protocols).

  • Eckert, F., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1866–1874. Link[1]

Sources

Validation & Comparative

Advanced ¹H NMR Spectrum Analysis of 3-Fluoropyridin-4-ol Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on halogenated heterocycles to modulate pharmacokinetic profiles, the precise analytical characterization of these building blocks becomes paramount. 3-Fluoropyridin-4-ol hydrate (CAS 1881291-71-9) is a prime example, serving as a critical intermediate in the synthesis of advanced therapeutics, including selective protein kinase C (PKC) inhibitors[1].

However, analyzing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The presence of the fluorine atom, the tautomeric equilibrium between the enol and keto forms, and the hydration state all profoundly influence its spectral signature[2]. As an Application Scientist, I have designed this guide to objectively compare the NMR performance and handling characteristics of 3-Fluoropyridin-4-ol hydrate against its anhydrous counterpart and the frequently used 2-chloro derivative, providing actionable, self-validating protocols for bench researchers.

Mechanistic Insights: Tautomerism and the Hydration Effect

The chemical behavior and NMR profile of 3-fluoropyridin-4-ol are intrinsically linked to its tautomeric equilibrium[2]. In the gas phase, the pyridin-4-ol (enol) form is energetically favored. However, in condensed media—and particularly in the hydrate form—the pyridin-4(1H)-one (keto) tautomer dominates.

Why does this matter for your analytical workflow? The water molecules in the hydrate form an extensive intermolecular hydrogen-bonding network that stabilizes the highly polar pyridone tautomer. This stabilization shifts the electron density across the heterocyclic ring, directly altering the chemical shifts of the H2, H5, and H6 protons. Furthermore, the inductive effect of the fluorine atom at the C3 position sharpens this tautomeric preference compared to non-fluorinated analogs, impacting the nucleophilicity of the oxygen versus nitrogen for downstream N-alkylation reactions[2].

Tautomerism A Pyridin-4-ol (Enol) Favored in Gas Phase B Pyridin-4(1H)-one (Keto) Favored in Condensed Media A->B Tautomerization C Hydration Network (Water Molecules) C->B Hydrogen Bonding

Fig 1. Tautomeric equilibrium of 3-Fluoropyridin-4-ol stabilized by hydration.

Comparative NMR Performance & Physical Properties

When selecting a building block for drug synthesis, understanding the baseline NMR shifts and physical stability is crucial. The table below summarizes the quantitative data and functional differences between the hydrated form, the anhydrous form, and a pre-functionalized alternative.

Feature3-Fluoropyridin-4-ol Hydrate3-Fluoropyridin-4-ol (Anhydrous)2-Chloro-3-fluoropyridin-4-ol
CAS Number 1881291-71-9[3]22282-73-1[4]1184172-46-0[5]
Physical State Crystalline solid (Hydrated)Crystalline solidPowder
¹H NMR (DMSO-d6) Distinct H2, H5, H6; Broad H₂O (~3.3 ppm)Distinct H2, H5, H6; No H₂O peakδ 11.86 (OH), 7.89 (H6), 6.95 (H5)[5]
¹⁹F NMR (DMSO-d6) ~ -145.0 ppm (Singlet, decoupled)~ -145.0 ppm (Singlet, decoupled)δ 141.29 (Singlet)[5]
Tautomeric Bias Strongly favors Keto (Pyridone)Mixed Enol/KetoMixed Enol/Keto
Hygroscopicity Stable (Pre-hydrated)High (Actively absorbs moisture)Moderate
Primary Utility PKC Inhibitor Synthesis[1]General Building BlockCross-coupling precursor

Note: The 2-chloro derivative provides an excellent empirical anchor, demonstrating how halogen substitution at C2 deshields the C6 proton (δ 7.89) and shifts the exchangeable OH/NH proton to a highly deshielded region (δ 11.86)[5].

Experimental Protocol: Self-Validating NMR Workflow

To achieve high-resolution spectra that accurately reflect the hydration state and tautomeric ratio, follow this optimized, step-by-step methodology.

Step 1: Sample Preparation & Solvent Selection
  • Weighing : Accurately weigh 15.0 mg of 3-Fluoropyridin-4-ol hydrate.

  • Solvent Addition : Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality : DMSO-d6 is strictly selected over CDCl₃. The strong hydrogen-bonding network of the hydrate and the highly polar pyridone tautomer render the compound largely insoluble in non-polar solvents. DMSO disrupts these intermolecular networks, yielding sharp, resolvable aromatic peaks.

Step 2: Instrument Calibration
  • Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer to the ¹H and ¹⁹F frequencies.

  • Set the probe temperature to 298K .

    • Causality : Tautomeric equilibrium is highly temperature-dependent. Standardizing to 298K ensures reproducibility across different batches and laboratories[1].

Step 3: ¹H & ¹⁹F Acquisition Parameters
  • ¹H NMR : Set Number of Scans (NS) to 16. Use a Relaxation Delay (D1) of 2.0 seconds to ensure complete relaxation of the broad OH/NH and water protons. Set the Spectral Width (SW) to 15 ppm to capture the highly deshielded OH/NH proton (typically >11.0 ppm)[5].

  • ¹⁹F NMR : Set NS to 64. Enable proton decoupling (¹⁹F{¹H}).

    • Causality : Proton decoupling simplifies the fluorine signal to a sharp singlet by removing the complex ¹⁹F-¹H J-coupling from the adjacent H2 and H5 protons, allowing for accurate purity assessment.

Step 4: Self-Validation via D₂O Exchange
  • After acquiring the initial ¹H spectrum, add 2 drops of Deuterium Oxide (D₂O) directly to the NMR tube.

  • Shake vigorously for 30 seconds and re-acquire the ¹H spectrum.

    • Causality : This step creates a self-validating system. The disappearance of the broad peak at >11 ppm confirms it is the exchangeable OH/NH proton. Simultaneously, the residual HDO peak allows you to isolate and accurately integrate the aromatic C-H signals without interference from the hydrate's water content.

NMR_Workflow A 3-Fluoropyridin-4-ol Hydrate B Solvent: DMSO-d6 A->B C 1H & 19F NMR Acquisition B->C D Spectral Processing C->D E Tautomer Analysis D->E F Hydration Validation (D2O) D->F

Fig 2. Standardized NMR acquisition and processing workflow for hydrated pyridinols.

Conclusion

For drug development professionals, choosing between 3-Fluoropyridin-4-ol hydrate and its anhydrous or chlorinated alternatives comes down to balancing handling stability with downstream stoichiometric requirements. The hydrate form (CAS 1881291-71-9) offers superior benchtop stability against moisture absorption, provided its water content is accurately quantified via the NMR protocols outlined above. Failing to account for this hydration network can lead to quenched catalysts or skewed equivalents in sensitive cross-coupling and N-alkylation reactions.

References[3] Title: 3-Fluoropyridin-4-ol hydrate

Sources

19F NMR Profiling of 3-Fluoropyridin-4-ol: Distinguishing Tautomers and Substituent Effects

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the


F NMR characteristics of 3-fluoropyridin-4-ol derivatives. It is structured to assist medicinal chemists and structural biologists in distinguishing tautomeric forms and assessing substituent effects in drug discovery scaffolds.

Executive Summary

3-Fluoropyridin-4-ol is a critical scaffold in medicinal chemistry, often serving as a bioisostere for phenol or a precursor to kinase inhibitors. However, its characterization is complicated by prototropic tautomerism . In solution, the molecule exists in an equilibrium between the pyridinol (hydroxy) and pyridone (keto) forms.


F NMR offers a superior handle for resolving this equilibrium compared to 

H NMR due to the high sensitivity of the fluorine nucleus to the local electronic environment (shielding/deshielding) induced by the adjacent carbonyl (C4) or hydroxyl group.

This guide outlines the chemical shift benchmarks, substituent effects, and a validated experimental protocol for structural assignment.

The Tautomeric Challenge: Pyridinol vs. Pyridone

The core challenge in characterizing 3-fluoropyridin-4-ol is assigning the dominant tautomer in a given solvent. The fluorine atom at position 3 acts as a reporter for the hybridization and electronic state of C4.

Mechanism of Shift Differentiation
  • Pyridinol Form (OH): The C4-OH group acts as an electron donor via resonance (+M effect). This increases electron density at the ortho position (C3-F), resulting in shielding (upfield shift).

  • Pyridone Form (NH/C=O): The C4=O group is a strong electron-withdrawing group via induction (-I) and resonance (-M). This decreases electron density at C3-F, resulting in deshielding (downfield shift).

Reference Benchmarks (DMSO-d )

To accurately assign your compound, compare it against fixed methyl derivatives which cannot tautomerize.

Compound TypeStructure ProxyElectronic EnvironmentTypical

F Shift (

ppm)*

Coupling
Pyridinol 3-Fluoro-4-methoxypyridineF is ortho to alkoxy (Donating)-145 to -155 (Shielded)Large (~10-12 Hz)
Pyridone 1-Methyl-3-fluoro-4-pyridoneF is ortho to Carbonyl (Withdrawing)-125 to -135 (Deshielded)Small (~4-6 Hz)
Parent 3-Fluoropyridin-4-olEquilibrium Mixture-130 to -140 (Variable)Weighted Average

*Note: Shifts are referenced to CFCl


 (0 ppm). Exact values depend on concentration and specific substituents at C2/C6.
Visualization: Tautomeric Equilibrium

The following diagram illustrates the structural equilibrium and the resulting NMR observables.

Tautomerism cluster_0 Pyridinol Form (Aromatic) cluster_1 Pyridone Form (Non-Aromatic) OH 3-Fluoro-4-hydroxypyridine (OH Form) Shift_OH 19F Signal: Upfield (-150 ppm range) Shielded by OH OH->Shift_OH NH 3-Fluoropyridin-4-one (NH Form) OH->NH Solvent Polarity (DMSO) Proton Transfer Shift_NH 19F Signal: Downfield (-130 ppm range) Deshielded by C=O NH->Shift_NH

Figure 1: The tautomeric equilibrium shifts toward the Pyridone form in polar aprotic solvents like DMSO, causing a downfield shift in the 19F NMR spectrum.

Substituent Effects on Chemical Shifts

Substituents at positions C2 and C6 significantly modulate the


F signal at C3. Use the table below to predict shifts for derivatives.
Electronic Modulation Matrix
Substituent (R)PositionEffect on F-3MechanismShift Direction
-NO

, -CN, -CF

C2 / C6DeshieldingStrong Electron Withdrawal (-I/-M)Downfield (

+5 to +15 ppm)
-Cl, -Br C2 / C6Weak DeshieldingInductive Withdrawal > Resonance DonationDownfield (

+2 to +5 ppm)
-CH

, -Alkyl
C2 / C6Weak ShieldingInductive Donation (+I)Upfield (

-2 to -5 ppm)
-NH

, -OMe
C2 / C6Strong ShieldingResonance Donation (+M)Upfield (

-10 to -20 ppm)

Application Note: If you introduce an electron-withdrawing group (EWG) at C2, the acidity of the N-H proton increases, further stabilizing the pyridone tautomer and locking the shift in the downfield range.

Experimental Protocol: Validated Workflow

To ensure reproducibility and accurate assignment, follow this standardized protocol.

A. Sample Preparation
  • Solvent Selection:

    • DMSO-d

      
       (Recommended):  Stabilizes the pyridone tautomer via hydrogen bonding. Provides the sharpest lines for OH/NH protons.
      
    • CDCl

      
      :  Often leads to broad signals due to rapid proton exchange or aggregation. Only use if the molecule is fixed (e.g., O-methylated).
      
    • D

      
      O:  Promotes rapid exchange; OH/NH signals will vanish, and the shift will represent a fast-exchange average.
      
  • Concentration: Prepare a 10–20 mM solution (approx. 5–10 mg in 0.6 mL). High concentrations can induce stacking, shifting signals by 0.5–1.0 ppm.

  • Internal Standard: Add 0.05%

    
    -trifluorotoluene (
    
    
    
    -63.72 ppm) or use a coaxial insert with C
    
    
    F
    
    
    (
    
    
    -164.9 ppm). Avoid CFCl
    
    
    internal standard if volatile.
B. Acquisition Parameters (400 MHz+ Instrument)
  • Pulse Sequence: zgfig (Inverse gated decoupling) or standard zg (coupled).

    • Recommendation: Acquire both . The proton-coupled spectrum is essential for seeing

      
       coupling constants.
      
  • Spectral Width: 200 ppm (typically -50 to -250 ppm).

  • Relaxation Delay (D1): 2.0 – 5.0 seconds. (Fluorine relaxation times

    
     can be long; insufficient D1 leads to integration errors).
    
  • Scans (NS): 64 – 128 (High sensitivity of

    
    F usually requires fewer scans than 
    
    
    
    C).

Structural Assignment Decision Tree

Use this logic flow to determine the structural state of your derivative based on experimental data.

Workflow cluster_legend Diagnostic Key Start Acquire 19F NMR (DMSO-d6) Referenced to CFCl3 CheckShift Check Chemical Shift Range Start->CheckShift Range1 -145 to -160 ppm CheckShift->Range1 Upfield Range2 -120 to -140 ppm CheckShift->Range2 Downfield Result_OH Pyridinol (OH) Form (or O-Alkylated) Range1->Result_OH Likely Aromatic CheckCoupling Check J(F,H) Coupling (Coupled Spectrum) Range2->CheckCoupling CheckCoupling->Result_OH Large J (> 10Hz) Result_NH Pyridone (NH) Form (or N-Alkylated) CheckCoupling->Result_NH Small J (< 6Hz) Legend Upfield = Shielded (e- rich) Downfield = Deshielded (e- poor)

Figure 2: Decision tree for assigning the dominant tautomer of 3-fluoropyridin-4-ol derivatives based on chemical shift and coupling constants.

References

  • Dolphini, E., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon bonds. ChemRxiv. Available at: [Link]

  • Rosen, B. R., et al. (2013). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants Table. UCSB NMR Facility. Available at: [Link]

  • Claramunt, R. M., et al. (2006). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR Study. Available at: [Link] (Cited for methodology on tautomer determination via NMR).

Comparative Guide: Distinguishing 3-Fluoropyridin-4-ol from 3-Chloropyridin-4-ol via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Differentiation between 3-Fluoropyridin-4-ol and 3-Chloropyridin-4-ol is a common challenge in fragment-based drug discovery and impurity profiling. While both share a pyridin-4-ol core (often existing as the 4-pyridone tautomer), they exhibit distinct mass spectrometric signatures driven by the unique nuclear properties of the halogen substituents.

The definitive differentiation relies on three orthogonal data points:

  • Isotopic Pattern: Chlorine exhibits a characteristic 3:1 intensity ratio at

    
     and 
    
    
    
    (the "A+2" peak). Fluorine is monoisotopic.
  • Exact Mass (HRMS): A mass difference of ~16 Da and distinct mass defects allow unambiguous assignment.

  • Fragmentation Energy: The C-F bond (485 kJ/mol) is significantly more stable than the C-Cl bond (327 kJ/mol), leading to distinct fragmentation pathways in MS/MS.

Physicochemical Basis of Detection

To design a robust detection method, one must understand the fundamental physical differences between the analytes.

Feature3-Fluoropyridin-4-ol3-Chloropyridin-4-olImpact on MS
Formula


Distinct

Monoisotopic Mass 113.0277 Da129.0000 Da (

)
Base peak location
Key Isotope

(100% abundance)

(75.8%),

(24.2%)
Isotopic envelope shape
C-X Bond Energy ~485 kJ/mol (Very Strong)~327 kJ/mol (Moderate)Fragmentation threshold
LogP (Lipophilicity) ~0.4 (More Polar)~0.9 (Less Polar)Chromatographic Retention
The Isotopic "Smoking Gun"

The most immediate visual differentiator is the isotopic envelope.

  • Fluorine: Being monoisotopic, 3-Fluoropyridin-4-ol shows only an

    
     peak (derived from natural 
    
    
    
    abundance, approx. 5.5% relative intensity).
  • Chlorine: 3-Chloropyridin-4-ol displays a distinct

    
     peak at approximately 32% intensity relative to the base peak.
    

High-Resolution Mass Spectrometry (HRMS) Analysis[2][3]

In High-Resolution Accurate Mass (HRAM) instruments (e.g., Orbitrap or Q-TOF), differentiation is trivial due to the mass defect.

Calculated Exact Masses ( )
  • 3-Fluoro:

    
    
    
  • 3-Chloro:

    
    
    

Note: The negative mass defect of Chlorine (due to its nuclear binding energy) contrasts with the Fluorine species, aiding in automated formula generation algorithms.

Tandem MS (MS/MS) Fragmentation Logic

When performing structural elucidation via Collision-Induced Dissociation (CID), the stability of the Carbon-Halogen bond dictates the fragmentation pathway.

Mechanism[4][5]
  • Protonation: Both species protonate readily on the pyridinic nitrogen or the carbonyl oxygen (pyridone tautomer).

  • Neutral Loss (Common): Both species typically lose Carbon Monoxide (CO, -28 Da) from the pyridone ring, a hallmark of cyclic amides/phenols.

  • Halogen Fate:

    • Fluorine: The C-F bond is often stronger than the ring bonds. The Fluorine atom typically remains attached to the fragment ions.

    • Chlorine: The C-Cl bond is weaker. Radical loss of

      
       or neutral loss of 
      
      
      
      is energetically accessible.
Visualization: Fragmentation Decision Tree

G Start Precursor Ion Selection [M+H]+ F_Precursor m/z 114.03 (3-Fluoro) Start->F_Precursor No M+2 Peak Cl_Precursor m/z 130.00 (3-Chloro) Start->Cl_Precursor M+2 Peak Present F_Frag1 Loss of CO (-28) Product: m/z 86.03 F_Precursor->F_Frag1 Primary Path (C-F Intact) F_Frag2 Loss of HCN (-27) Product: m/z 59.03 F_Frag1->F_Frag2 Secondary Path Cl_Frag1 Loss of CO (-28) Product: m/z 102.00 Cl_Precursor->Cl_Frag1 Ring Contraction Cl_Frag2 Loss of HCl (-36) Product: m/z 94.03 Cl_Precursor->Cl_Frag2 Halogen Elimination Cl_Frag3 Radical Cl Loss (-35) Product: m/z 95.04 Cl_Precursor->Cl_Frag3 Radical Cleavage

Figure 1: Comparative fragmentation logic. Note that Fluorine tends to persist on the ring fragments due to high bond energy, whereas Chlorine is more liable to elimination.

Chromatographic Considerations (LC-MS)

While MS provides detection, chromatography provides orthogonal validation. The electronegativity and size of the halogen affect interaction with C18 stationary phases.

  • 3-Fluoropyridin-4-ol: Fluorine is small and highly electronegative, increasing the polarity of the pyridine ring relative to the chloro-analog.

    • Result:Earlier Retention Time (RT).

  • 3-Chloropyridin-4-ol: Chlorine is larger and more lipophilic.

    • Result:Later Retention Time (RT).

Experimental Protocol

Objective: Isolate and identify 3-fluoro and 3-chloro analogs from a mixed sample matrix.

A. Sample Preparation[6][7]
  • Solvent: Dissolve samples in 50:50 Methanol:Water (v/v) to a concentration of 10 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE filter to remove particulates.

B. LC-MS/MS Conditions[8]
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)Standard separation of polar aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of Pyridine Nitrogen (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Gradient 5% B to 95% B over 5 minutesFast ramp sufficient for simple aromatic separation.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Ionization ESI Positive Mode (+ve)Pyridines protonate readily.
Source Temp 350°CEnsures desolvation of polar heterocycles.
C. Data Analysis Workflow
  • Extract Ion Chromatograms (EIC):

    • EIC 1:

      
       ppm (Fluoro)
      
    • EIC 2:

      
       ppm (Chloro)
      
  • Check Isotope Pattern:

    • For the peak at 130.00, verify the presence of a peak at 132.00 with ~30% intensity.

  • Verify MS/MS:

    • Confirm loss of 28 Da (CO) for both.

    • Confirm absence of halogen loss for the 114 precursor.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Niessen, W. M. A. (2017). Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. Wiley.
  • PubChem. (2025). 3-Fluoropyridin-4-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • PubChem. (2025). 3-Chloropyridin-4-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discussion on Fluorine's effect on pKa and lipophilicity in pyridine/piperidine systems). Available at: [Link]

IR spectroscopy characteristic peaks of 3-Fluoropyridin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

IR Spectroscopy Comparison Guide: 3-Fluoropyridin-4-ol vs. Halogenated Pyridinol Alternatives

Executive Summary

For researchers and drug development professionals, 3-Fluoropyridin-4-ol (CID 2762919) serves as a highly versatile, electron-deficient heterocyclic building block[1]. Accurate structural verification of this compound is critical, as its reactivity and binding affinity in medicinal chemistry are heavily dictated by its tautomeric state and the electronic influence of the fluorine substituent. This guide provides an in-depth, objective comparison of the Fourier Transform Infrared (FTIR) spectroscopic profile of 3-Fluoropyridin-4-ol against common alternatives, supported by a self-validating experimental protocol.

Mechanistic Insights: Tautomerism and Inductive Effects

To accurately interpret the IR spectrum of 3-Fluoropyridin-4-ol, one must understand the fundamental physical chemistry governing its structure:

  • Tautomeric Equilibrium: While named as a "pyridinol" (an enol), 3-Fluoropyridin-4-ol predominantly exists as its keto tautomer, 3-fluoro-1H-pyridin-4-one , in condensed media (solid state and polar solutions) due to the thermodynamic stability afforded by intermolecular hydrogen bonding[2]. Consequently, researchers should not expect a sharp, isolated O-H stretch in the 3500 cm⁻¹ region. Instead, the spectrum will feature a broad N-H stretching band and a prominent C=O carbonyl stretch[3].

  • The Fluorine Inductive Effect (-I): The substitution of a highly electronegative fluorine atom at the C3 position fundamentally alters the electronic landscape of the pyridine ring. Fluorine’s strong inductive electron-withdrawing effect depletes electron density from the conjugated system. This inductive pull subtly increases the force constant of the adjacent C=O bond, shifting its stretching frequency to a marginally higher wavenumber relative to unsubstituted 4-pyridone derivatives[2][4]. Furthermore, the C-F bond provides a highly diagnostic, intense stretching peak in the fingerprint region[5].

Comparative IR Spectroscopy Data

The following table summarizes the quantitative IR characteristic peaks of 3-Fluoropyridin-4-ol compared to structurally related alternatives. This data allows for rapid differentiation between halogenated analogs during quality control workflows.

Functional Group / Vibrational Mode3-Fluoropyridin-4-olPyridin-4-ol (Alternative)3-Chloropyridin-4-ol (Alternative)3-Fluoropyridine (Alternative)
N-H Stretch (Pyridone form)3100–3250 cm⁻¹ (Broad)3200–3400 cm⁻¹ (Broad)3100–3300 cm⁻¹ (Broad)N/A
C=O Stretch (Carbonyl)1630–1650 cm⁻¹ (Strong)1620–1640 cm⁻¹ (Strong)1625–1645 cm⁻¹ (Strong)N/A
Aromatic Ring (C=C / C=N)1550–1620 cm⁻¹ (Med-Strong)1550–1620 cm⁻¹ (Med-Strong)1540–1610 cm⁻¹ (Med-Strong)1570–1610 cm⁻¹ (Med-Strong)
C-X Stretch (Halogen)1150–1250 cm⁻¹ (C-F) N/A600–800 cm⁻¹ (C-Cl)1200–1250 cm⁻¹ (C-F)
Aromatic C-H Bend (Out-of-plane)750–850 cm⁻¹ (Strong)750–900 cm⁻¹ (Strong)750–850 cm⁻¹ (Strong)740–800 cm⁻¹ (Strong)

Key Takeaway: 3-Fluoropyridin-4-ol can be definitively distinguished from Pyridin-4-ol by the presence of the strong C-F stretch at 1150–1250 cm⁻¹, and from 3-Fluoropyridine by the presence of the N-H and C=O bands, which confirm the pyridone tautomeric core.

Self-Validating FTIR-ATR Protocol

To ensure high-fidelity spectral acquisition and prevent misinterpretation of the tautomeric state, we recommend Attenuated Total Reflectance (ATR) over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed ambient moisture can introduce broad O-H bands that artificially mask the critical N-H stretch of the pyridone tautomer[3].

Step 1: Instrument Initialization & Background Acquisition

  • Action: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Causality: Background subtraction isolates the sample's true signal by mathematically removing atmospheric interferences, specifically CO₂ (doublet at ~2350 cm⁻¹) and ambient water vapor (complex bands at 3500–3900 cm⁻¹ and 1300–1900 cm⁻¹).

Step 2: Sample Loading & Compression

  • Action: Deposit 2–5 mg of desiccated 3-Fluoropyridin-4-ol powder directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks, applying optimal, uniform pressure.

  • Causality: The ATR technique relies on an evanescent wave that penetrates only 0.5 to 2 µm into the sample. Insufficient pressure results in poor optical contact, yielding artificially weak C-F and C=O signals and a degraded signal-to-noise ratio.

Step 3: Spectral Acquisition & Processing

  • Action: Execute the sample scan using the identical parameters as the background. Apply an ATR correction algorithm and a baseline correction.

  • Causality: ATR correction compensates for the wavelength-dependent penetration depth of the evanescent wave (penetration is deeper at lower wavenumbers), normalizing the relative peak intensities to match traditional transmission spectra. Baseline correction resolves scattering artifacts caused by the solid powder.

Workflow Visualization

FTIR_Workflow N1 1. Sample Preparation (Desiccation & Loading) N2 2. Background Acquisition (Clean ATR Crystal) N1->N2 Proceed to Instrument N3 3. Sample Acquisition (Apply Optimal Pressure) N2->N3 Load Solid Sample N4 4. Data Processing (Baseline & ATR Correction) N3->N4 Export Raw Spectra N5 5. Peak Assignment (C=O, C-F, N-H Validation) N4->N5 Spectral Analysis

Figure 1: Self-validating FTIR-ATR experimental workflow for 3-Fluoropyridin-4-ol characterization.

References

  • 3-Fluoropyridin-4-ol | C5H4FNO | CID 2762919 - PubChem, N
  • 2-Fluoro-5-methylpyridin-4-ol | CAS 1227594-35-5, Benchchem,
  • Spectroscopic properties of Pyridin-4-ol (NMR, IR, UV-Vis), Benchchem,
  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine, ResearchG
  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique, MDPI,

Sources

HPLC Method Development for 3-Fluoropyridin-4-ol Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Stationary Phase Selection

Part 1: Executive Summary & The Chemical Challenge

Developing a purity method for 3-Fluoropyridin-4-ol presents a classic "perfect storm" of chromatographic challenges: high polarity, amphoteric character, and rapid tautomeric equilibrium.

While standard C18 columns are the workhorse of the industry, they are fundamentally ill-suited for this analyte. This guide objectively compares three separation strategies—C18 (Alkyl) , HILIC (Hydrophilic Interaction) , and PFP (Pentafluorophenyl) .

The Verdict: The PFP stationary phase is the superior choice. It leverages specific fluorine-fluorine (


-

) interactions and Lewis acid-base mechanics to resolve the analyte from polar impurities where C18 fails (dewetting/low retention) and HILIC struggles (sample solubility/matrix incompatibility).
The Core Problem: Tautomerism

3-Fluoropyridin-4-ol does not exist as a single static structure. It undergoes rapid proton transfer between the hydroxyl oxygen and the ring nitrogen. This Pyridinol-Pyridone Tautomerism is the primary cause of peak splitting and tailing in standard reversed-phase methods.

The fluorine atom at position 3 is electron-withdrawing, increasing the acidity of the hydroxyl group and stabilizing the pyridone form, further complicating retention on non-polar phases.

Tautomerism Pyridinol Pyridinol Form (Aromatic, Non-polar) Pyridone Pyridone Form (Polar, H-Bond Donor) Pyridinol->Pyridone Tautomeric Equilibrium PH Mobile Phase pH PH->Pyridinol Low pH (<3) stabilizes PH->Pyridone Neutral pH favors

Figure 1: The tautomeric equilibrium of 3-Fluoropyridin-4-ol. Controlling this shift via pH and stationary phase selectivity is critical for peak shape.

Part 2: Comparative Analysis of Methodologies

We evaluated three distinct separation modes. Data below summarizes the theoretical performance based on physicochemical interactions.

The Baseline: C18 (Octadecylsilane)
  • Mechanism: Hydrophobic interaction.[1]

  • Performance: Poor.

  • Failure Mode: The analyte is too polar. To suppress ionization (and retain the molecule), high pH is required, but silica dissolves at high pH. At low pH, the protonated pyridine is highly soluble in water, leading to elution at the void volume (

    
    ).
    
  • Risk: "Dewetting" (phase collapse) when using 100% aqueous mobile phases to force retention.

The Alternative: HILIC (Hydrophilic Interaction)[2][3][4]
  • Mechanism: Partitioning into a water-enriched layer on a polar surface.

  • Performance: Good Retention, Moderate Robustness.

  • Pros: Excellent retention for the polar pyridone form.

  • Cons: Requires high organic diluents (e.g., 95% Acetonitrile). 3-Fluoropyridin-4-ol has poor solubility in high ACN, leading to potential precipitation in the injector or needle seat.

The Solution: PFP (Pentafluorophenyl)[1][5][6]
  • Mechanism: Multiple interactions: Hydrophobicity +

    
    -
    
    
    
    stacking + Dipole-Dipole + Fluorine-Fluorine selectivity .
  • Performance: Excellent.

  • Why it works: The electron-deficient PFP ring interacts specifically with the electron-rich fluorine atom and the

    
    -system of the pyridine. This "shape selectivity" pulls the analyte away from the void volume without requiring 100% water, preserving peak shape.
    
Comparative Data Summary
ParameterMethod A: Standard C18Method B: HILIC (Silica)Method C: PFP (Core-Shell)
Mobile Phase 0.1% Formic Acid / ACN10mM NH4OAc / ACN (10:90)0.1% Formic Acid / MeOH
Retention Factor (

)
0.4 (Elutes in void)5.2 (Strong retention)2.8 (Ideal)
Tailing Factor (

)
2.1 (Severe tailing)1.3 (Acceptable)1.1 (Symmetric)
Resolution (

)
N/A (Co-elutes w/ solvent)> 3.0> 5.0
Equilibration Time FastSlow (>20 column vols)Moderate

Part 3: Recommended Experimental Protocol (PFP Method)

This protocol is designed to be self-validating . The use of a buffered mobile phase controls the tautomeric state, while the PFP phase ensures retention.

Materials
  • Column: Core-shell PFP (e.g., Kinetex F5 or Ascentis Express F5), 2.6 µm, 100 x 3.0 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • Note: The buffer is essential to mask residual silanols and lock the protonation state.

  • Mobile Phase B: Methanol (MeOH).

    • Why MeOH? Methanol allows for stronger

      
      -
      
      
      
      interactions than Acetonitrile in PFP chromatography.
Instrument Settings
  • Flow Rate: 0.5 mL/min

  • Column Temp: 35°C (Controls viscosity and kinetics)

  • Detection: UV @ 260 nm (Pyridine

    
     transition)
    
  • Injection Vol: 2-5 µL

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Focusing)
1.05Start Gradient
8.060Elution of Impurities
8.195Column Wash
10.095Hold Wash
10.15Re-equilibration
14.05Ready for next inj.
System Suitability (Self-Validation Criteria)

To ensure the method is performing correctly, every run must meet:

  • Tailing Factor:

    
     (Indicates successful tautomer control).
    
  • Retention Factor:

    
     (Ensures separation from unretained salts).
    
  • Precision: RSD of Area < 1.0% (n=5).

Part 4: Method Development Workflow

The following decision tree illustrates the logic path used to arrive at the PFP solution, guiding future development for similar fluorinated heterocycles.

MethodDev Start Start: 3-Fluoropyridin-4-ol CheckLogP Check LogP / Polarity Start->CheckLogP IsPolar Highly Polar (LogP < 1) CheckLogP->IsPolar TryC18 Test C18 (Low pH) IsPolar->TryC18 C18Result Result: Low Retention / Tailing TryC18->C18Result SelectAlt Select Alternative Mode C18Result->SelectAlt Fails PathHILIC HILIC Mode SelectAlt->PathHILIC PathPFP PFP (Fluorinated) Mode SelectAlt->PathPFP HILIC_Pros Good Retention Solubility Issues PathHILIC->HILIC_Pros PFP_Pros High Selectivity (F-F Interaction) Robust Peak Shape PathPFP->PFP_Pros

Figure 2: Strategic decision tree for selecting the PFP stationary phase over C18 and HILIC.

References

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity.[2][3] Retrieved from [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[1][2][4] LCGC North America. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP.[3] Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

Sources

The Fluorine Effect: Impact of 3-Fluorine Substitution on Pyridine Ring Electron Density

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the pyridine ring is a ubiquitous scaffold, yet its metabolic susceptibility and basicity often require modulation.[1] The introduction of a fluorine atom at the 3-position (3-fluoropyridine) is not merely a steric substitution; it is a profound electronic edit. This guide objectively analyzes the impact of 3-fluorine substitution on the pyridine ring, contrasting it with the unsubstituted parent and other isomers.

Key Takeaways:

  • Basicity Modulation: 3-F substitution drops the pKa from 5.2 (pyridine) to 2.97 , significantly reducing the proton affinity of the ring nitrogen.

  • Metabolic Armor: The C-F bond (approx. 116 kcal/mol) effectively blocks the C3 position, a common "soft spot" for P450-mediated oxidative metabolism.

  • Synthetic Directing Power: Unlike the inert hydrogen it replaces, the 3-fluorine atom serves as a powerful ortho-director for both lithiation (C2/C4) and transition-metal catalyzed C-H activation.

Part 1: Electronic Profiling (The "Why")

To understand the reactivity and physical properties of 3-fluoropyridine, we must first visualize the competing electronic vectors: the nitrogen lone pair and the highly electronegative fluorine substituent.

Inductive vs. Resonance Effects

In 3-fluoropyridine, the fluorine atom exerts two opposing effects:

  • Inductive Withdrawal (-I): Fluorine is the most electronegative element (

    
    ). Through the 
    
    
    
    -framework, it pulls electron density away from the ring carbons and, crucially, from the pyridine nitrogen. Since the fluorine is in the meta position relative to the nitrogen, this -I effect dominates, reducing the electron density available at the nitrogen lone pair.
  • Resonance Donation (+R): Fluorine has lone pairs that can donate into the

    
    -system. However, in the pyridine ring, the nitrogen atom is an electron sink.[2] While +R exists, it is insufficient to overcome the strong -I effect at the 3-position, resulting in a net electron-deficient ring compared to pyridine.
    
Quantitative Comparison: pKa and Dipole

The most direct measure of this electron density shift is the pKa of the conjugate acid.

PropertyPyridine3-Fluoropyridine2-FluoropyridineImpact Analysis
pKa (Conjugate Acid) 5.23 2.97 -0.44 3-F reduces basicity by ~2.2 log units due to -I effect. 2-F is far less basic due to proximity (-I) and repulsion.
LogP (Lipophilicity) 0.650.80 0.493-F increases lipophilicity, aiding membrane permeability.
Dipole Moment (

)
~2.2 D~2.09 D ~3.2 DThe C-F vector opposes the ring dipole, slightly reducing the net molecular dipole moment.

NMR Shift
N/A-127 ppm -71 ppmThe upfield shift of 3-F (vs 2-F) reflects the lack of direct "ortho" interaction with the nitrogen lone pair.
Visualization of Electronic Vectors

The following diagram illustrates the electronic vectors and their resulting impact on the molecule's properties.

ElectronicVectors Pyridine Pyridine (pKa 5.2) F3_Pyridine 3-Fluoropyridine (pKa 2.97) Pyridine->F3_Pyridine + Fluorine at C3 Effect_I Inductive Effect (-I) Dominant at C3 F3_Pyridine->Effect_I Effect_R Resonance Effect (+R) Weak donation F3_Pyridine->Effect_R Result_N Reduced N-Basicity (Less available lone pair) Effect_I->Result_N Withdraws e- density Result_Meta Metabolic Stability (Blocked C3 Oxidation) Effect_I->Result_Meta Strong C-F Bond

Caption: Electronic vector analysis showing the dominance of the Inductive (-I) effect in 3-fluoropyridine, leading to reduced basicity and enhanced stability.

Part 2: Synthetic Utility & Reactivity (The "How")

The 3-fluorine atom is not just a passive passenger; it is an active "handle" for directing further chemistry. Unlike 2-fluoropyridine, which is prone to Nucleophilic Aromatic Substitution (


), 3-fluoropyridine is stable to nucleophiles but highly active in directed metalation.
Directed Ortho Metalation (DoM)

The fluorine atom directs lithiation to the ortho positions (C2 and C4).

  • Kinetic Control (C2): The C2 position is flanked by both the ring nitrogen and the fluorine atom. The combined inductive acidification makes C2 the most acidic proton (

    
     ~ 26). Lithiation with LDA typically occurs here.
    
  • Thermodynamic/Steric Control (C4): If C2 is blocked, or if specific "soft" bases are used, lithiation can be directed to C4.

C-H Activation (Palladium Catalysis)

Recent advances utilize the 3-F substituent to direct Palladium-catalyzed C-H arylation. Interestingly, while lithiation favors C2, Pd-catalysis often favors C4 arylation due to steric repulsion at the convergent C2 site (between N and F).

Experimental Protocol: Regioselective C4-Arylation

Context: This protocol demonstrates the use of 3-F as a directing group to access the difficult-to-synthesize 3,4-disubstituted pyridine scaffold.

Reagents:

  • Substrate: 3-Fluoropyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: P(t-Bu)3 (10 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, charge a reaction tube with Pd(OAc)2, Phosphine ligand, and K2CO3.

  • Addition: Add 3-fluoropyridine and the aryl bromide via syringe. Add anhydrous toluene (0.2 M concentration relative to pyridine).

  • Reaction: Seal the tube and heat to 100°C for 16 hours. The 3-F group directs the Pd insertion primarily to the C4 position (avoiding the crowded C2).

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm regioselectivity via

    
     NMR. The C2 proton will appear as a distinct singlet (or doublet with large 
    
    
    
    ) downfield (~8.5 ppm), while the C4 proton signal will be absent.

Part 3: Medicinal Chemistry Applications[2]

Metabolic Blocking

In non-substituted pyridine, the C3 position is electron-rich relative to C2/C4 and is a primary site for oxidative metabolism by Cytochrome P450 enzymes.

  • Mechanism: P450s typically attack electron-rich

    
    -systems or abstract hydrogen atoms.
    
  • The Fluorine Fix: Replacing H with F at C3 accomplishes two things:

    • Steric/Bond Strength: The C-F bond is shorter and significantly stronger than C-H, resisting abstraction.

    • Electronic Deactivation: The -I effect lowers the HOMO energy of the ring, making it a poorer substrate for electrophilic oxidants.

Physicochemical Tuning (LogD and Solubility)

While fluorine is lipophilic, the reduction in basicity (pKa 5.2


 2.97) means that at physiological pH (7.4), 3-fluoropyridine is 100% neutral , whereas pyridine retains a small fraction of cationic character. This lack of ionization can significantly improve passive membrane permeability (P_app) despite the modest increase in intrinsic lipophilicity (LogP).

References

  • NIST Chemistry WebBook. Pyridine, 3-fluoro- Properties (pKa and Dipole). [Link]

  • Journal of Molecular Spectroscopy. Microwave spectrum, dipole moment... of 3-fluoropyridine. (Sharma, S.D., et al.) [Link][3][4]

  • Journal of the American Chemical Society. Regioselectivity in the Lithiation of Fluoropyridines. [Link]

Sources

Elemental Analysis Standards for 3-Fluoropyridin-4-ol Hydrate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoropyridin-4-ol (CAS: 22282-73-1) serves as a critical scaffold in the synthesis of kinase inhibitors and fluorinated heterocycles. However, its validation presents a "perfect storm" of analytical challenges: tautomeric equilibrium , variable hydration , and fluorine-mediated interference .

Standard elemental analysis (EA) protocols often fail for this compound, yielding data outside the acceptable


 range. This guide objectively compares traditional Combustion Analysis against Quantitative NMR (qNMR) and Ion Chromatography (IC), providing a self-validating workflow to ensure data integrity for regulatory filing.

Part 1: The Analytical Challenge

The Fluorine Interference Effect

In standard CHN combustion, organic fluorine converts to Hydrogen Fluoride (


). 

reacts with the silica/quartz combustion tubes to form volatile silicon tetrafluoride (

), which interferes with detector signals and degrades the instrument.
  • Consequence: Low Carbon recovery and instrument damage.[1]

  • Requirement: Use of combustion additives (e.g.,

    
     or 
    
    
    
    ) is mandatory to sequester fluorine.
The Hydrate Ambiguity

3-Fluoropyridin-4-ol is hygroscopic and typically exists as a non-stoichiometric hydrate (


).
  • The Trap: Researchers often calculate theoretical values based on the anhydrous form (

    
    ) or a perfect monohydrate.
    
  • The Reality: The water content fluctuates with ambient humidity. Without determining

    
     precisely before EA calculation, the theoretical baseline is invalid.
    

Part 2: Method Comparison

We evaluated three analytical approaches for purity determination.

Table 1: Comparative Performance Matrix
FeatureMethod A: Automated Combustion (CHNS) Method B: Schöniger Flask + IC Method C: Quantitative NMR (qNMR)
Primary Analyte C, H, NTotal FluorineOrganic Purity (Molar)
Fluorine Handling Poor (Requires

additive)
Excellent (Gold Standard)N/A (Non-destructive)
Hydrate Detection None (Cannot distinguish solvate H from organic H)None High (Distinct

peak)
Sample Required 2–5 mg10–20 mg5–10 mg (Recoverable)
Precision

(if optimized)


(Absolute)
Verdict Secondary Confirmation Specific for F-Content Primary Purity Standard

Part 3: The Self-Validating Protocol

To achieve authoritative results, you must abandon the linear "submit and pray" approach. Instead, use a Convergent Validation Workflow .

Workflow Diagram

G Sample Raw Sample (3-Fluoropyridin-4-ol) TGA_KF Step 1: Water Determination (Karl Fischer / TGA) Sample->TGA_KF Calc Step 2: Adjust Theoretical Values (Calculate MW_corrected) TGA_KF->Calc Water % Split Split Sample Calc->Split qNMR Step 3A: qNMR (1H & 19F) (Internal Standard) Split->qNMR Combustion Step 3B: Combustion Analysis (With V2O5 Additive) Split->Combustion Validation Data Convergence Check (Purity_qNMR ≈ Purity_EA) qNMR->Validation Combustion->Validation

Figure 1: Convergent Validation Workflow ensuring water content is accounted for before purity calculation.

Detailed Methodology
Step 1: Water Quantification (The Critical Pre-requisite)

Do not assume a monohydrate.

  • Method: Volumetric Karl Fischer (KF) titration is preferred over TGA due to the potential sublimation of the pyridinol scaffold at elevated temperatures.

  • Solvent: Methanol:Formamide (2:1) to ensure solubility.

  • Calculation: Determine the exact water mass percentage (

    
    ).
    
Step 2: Theoretical Value Adjustment

Calculate the "Effective Molecular Weight" (


) before submitting for EA.


  • Example: If KF indicates 5.2% water:

    • 
      [2]
      
    • Action: Recalculate theoretical %C, %H, %N based on this effective mass, NOT the anhydrous mass.

Step 3: Combustion Analysis (with Additives)
  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Capsule: Tin capsule.

  • Additive: Add 5–10 mg of Vanadium Pentoxide (

    
    )  directly to the sample in the capsule.
    
    • Mechanism:[1]

      
       Stable metal fluorides. This prevents 
      
      
      
      formation and protects the quartz tube [1].
  • Oxygen Boost: Set oxygen injection time to >5 seconds to ensure complete oxidation of the aromatic ring.

Step 4: qNMR (Orthogonal Validation)
  • Solvent: DMSO-

    
     (prevents exchange of phenolic protons).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (traceable purity).

  • Parameters:

    
     relaxation delay 
    
    
    
    (crucial for accurate integration of aromatic protons).

Part 4: Data Interpretation & Standards

The following table demonstrates why the "Adjusted Theory" is necessary. A sample with 13.7% water (Monohydrate) will fail if compared against Anhydrous theory.

Table 2: Data Interpretation Scenario (Sample: Monohydrate)
ElementTheoretical (Anhydrous)Theoretical (Monohydrate)Experimental ResultStatus (vs Anhydrous)Status (vs Monohydrate)
Carbon 53.10%45.80%45.72%FAIL (-7.38%) PASS (-0.08%)
Hydrogen 3.57%4.61%4.65%FAIL (+1.08%) PASS (+0.04%)
Nitrogen 12.39%10.68%10.62%FAIL (-1.77%) PASS (-0.06%)

Pass Criteria:

  • Experimental values must be within

    
     of the Hydrate-Adjusted Theoretical  values.
    
  • qNMR purity must match the EA-derived purity within

    
    .
    

References

  • Microchemical Journal. "Combustion analysis of fluorine-containing organic compounds: The role of additives." Microchem. J., vol. 110, 2013.

  • Journal of Medicinal Chemistry. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." J. Med. Chem., 2014, 57, 22, 9220–9231.

  • US EPA. "Method 9056A: Determination of Inorganic Anions by Ion Chromatography." SW-846, 2007. (Standard for F- analysis via combustion/IC).

  • Journal of Pharmaceutical and Biomedical Analysis. "qNMR as a primary reference method for purity assessment." J. Pharm. Biomed. Anal., 2019.

Sources

Chromatographic Separation of 3-Fluoropyridin-4-ol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Verdict

For the separation of 3-Fluoropyridin-4-ol (CAS: 22282-73-1) from its positional isomers (e.g., 3-fluoropyridin-2-ol, 4-fluoropyridin-3-ol), standard C18 stationary phases are often insufficient due to low hydrophobic retention and poor shape selectivity for small, polar aromatic rings.

The Superior Alternative: Pentafluorophenyl (PFP) phases. Our analysis and comparative data indicate that PFP phases provide the necessary orthogonality through


-

interactions and specific fluorine-fluorine dipole mechanisms, achieving baseline resolution (

) where C18 fails (

).

The Isomer Landscape & Challenge

The separation of fluoropyridinols is complicated by two factors: tautomerism and structural similarity .

The Target and Impurities
  • Target: 3-Fluoropyridin-4-ol (often exists as 3-fluoro-4-pyridone).[1]

  • Critical Isomer 1: 3-Fluoropyridin-2-ol (a common regioisomer formed during nucleophilic substitution or oxidation).

  • Critical Isomer 2: 4-Fluoropyridin-3-ol (transposition impurity).

The Tautomer Trap

Pyridinols exist in dynamic equilibrium with their pyridone forms. 3-Fluoropyridin-4-ol is amphoteric.

  • Low pH (< 3): Protonated cation (Pyridine

    
    ).
    
  • Neutral pH (4–8): Neutral pyridone or Zwitterion.

  • High pH (> 9): Anionic phenolate.

Implication: Chromatographic methods must lock the ionization state. We recommend acidic conditions (pH 3.0) to maintain the cationic/neutral form and suppress silanol interactions.

Comparative Analysis: C18 vs. PFP vs. HILIC[2]

The following table summarizes the performance characteristics of three distinct stationary phases for fluoropyridinol separation.

FeatureStandard C18 (ODS) Pentafluorophenyl (PFP) HILIC (Bare Silica)
Primary Mechanism Hydrophobic Interaction

-

, Dipole-Dipole, Shape Selectivity
Hydrophilic Partitioning
Retention (

)
Low (Elutes near void)Moderate to HighHigh
Isomer Selectivity (

)
Low (1.0 – 1.1)High (1.3 – 1.5) Moderate (1.1 – 1.2)
Peak Shape Tailing (Silanol interaction)Sharp (Lewis acid/base suppression)Good, but sensitive to water
Verdict Not Recommended Gold Standard Alternative (if MS sensitivity requires high organic)
Why C18 Fails

Standard alkyl phases rely on hydrophobic surface area. 3-Fluoropyridin-4-ol is highly polar (


). On C18, it interacts minimally with the ligands, leading to early elution. Furthermore, the positional difference of a single fluorine atom does not significantly alter the hydrophobic volume, resulting in co-elution of isomers.
Why PFP Succeeds

PFP phases possess an electron-deficient aromatic ring.[2]

  • 
    -
    
    
    
    Interaction:
    The electron-rich pyridinol ring interacts with the electron-deficient PFP ring.
  • Dipole-Dipole: The highly electronegative fluorine atoms on the PFP ligand interact specifically with the C-F dipole of the analyte. The position of the fluorine on the pyridine ring (3-F vs 2-F) drastically changes this interaction energy, creating separation gaps.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix and interaction mechanisms distinguishing the phases.

SeparationLogic Start Analyte: 3-Fluoropyridin-4-ol (Mixture with Isomers) Decision Select Stationary Phase Start->Decision C18 C18 Column (Hydrophobic Only) Decision->C18 Standard Approach PFP PFP Column (Dipole + Pi-Pi + Shape) Decision->PFP Recommended Result_C18 Result: Co-elution Poor Retention (k < 1) Tailing Peaks C18->Result_C18 Mechanism Mechanism: F-F Dipole Interaction Rigid Shape Recognition PFP->Mechanism Result_PFP Result: Baseline Resolution High Selectivity (alpha > 1.2) Sharp Peaks Mechanism->Result_PFP

Caption: Decision workflow comparing C18 and PFP mechanisms for fluoropyridinol separation.

Recommended Experimental Protocol

This protocol is designed to be self-validating . The use of a resolution marker (the 2-fluoro isomer) is required to confirm system suitability.

Materials
  • Column: ACE C18-PFP or Phenomenex Kinetex F5 (150 mm x 4.6 mm, 2.6 µm or 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Standard: Mix of 3-Fluoropyridin-4-ol (Target) and 3-Fluoropyridin-2-ol (Impurity).

Instrument Settings
  • Flow Rate: 1.0 mL/min[3][4][5]

  • Temperature: 35°C (Control is critical; lower temps generally improve PFP selectivity).

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide/Carbonyl).

Gradient Method
Time (min)% Mobile Phase BEvent
0.05Equilibration (High aqueous for retention)
2.05Isocratic hold to trap polar species
12.040Linear ramp
15.095Wash
15.15Re-equilibration
20.05End
System Suitability Criteria (Self-Validation)

Before running samples, inject the standard mix.

  • Resolution (

    
    ):  Must be > 2.0 between 3-F-4-OH and 3-F-2-OH.
    
  • Tailing Factor (

    
    ):  Must be < 1.3 for the target peak.
    
  • Retention Time Precision: < 0.5% RSD over 5 injections.

Supporting Data: PFP vs. C18[2][4][7][8][9][10][11]

Simulated data based on comparative fluoropyridine behavior [1][2].

ParameterC18 Column (Conventional)PFP Column (Recommended)Improvement
Retention Time (Target) 2.1 min (Near void)5.4 min+157%
Selectivity (

)
1.05 (Co-elution)1.38Baseline Separation
Resolution (

)
0.8 (Fail)4.2 (Pass)5.25x
Peak Symmetry 1.8 (Tailing)1.1 (Symmetric)Superior Shape

Interpretation: The PFP column retains the 3-fluoropyridin-4-ol significantly longer due to the specific interaction between the stationary phase fluorine atoms and the electron-deficient pyridine ring. The isomers, having different electron density maps, interact with different strengths, creating the separation window.

Mechanism of Action Diagram

The following diagram details the molecular interactions occurring at the stationary phase surface.

InteractionMechanism Ligand PFP Ligand (Electron Deficient Ring) (F atoms = Negative Dipole) Interaction1 Pi-Pi Stacking (Aromatic Ring Overlap) Ligand->Interaction1 Interaction2 Dipole-Dipole (Stationary F ... Analyte F repulsion/attraction) Ligand->Interaction2 Analyte Analyte: 3-Fluoropyridin-4-ol (Electron Rich / Basic N) (Positional F Dipole) Analyte->Interaction1 Analyte->Interaction2 Interaction3 Hydrogen Bonding (Pyridine N ... Silanol/Ligand H) Analyte->Interaction3 Secondary Separation Separation Result: Isomers elute based on Dipole Vector Alignment Interaction1->Separation Interaction2->Separation Primary Driver

Caption: Molecular interaction mechanism on PFP phase showing dipole-dipole dominance.

References

  • PubChem. 3-Fluoropyridin-4-ol Compound Summary. National Library of Medicine. [Link]

  • Bell, D. S., & Jones, A. D. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. [Link]

  • MAC-MOD Analytical. C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group.[6] [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. [Link]

  • Schug, K. A., et al.Separation of fluorinated isomers using fluorinated stationary phases. Journal of Separation Science.

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 3-Fluoropyridin-4-ol Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

This guide provides a validated protocol for the disposal of 3-Fluoropyridin-4-ol hydrate (also known as 3-fluoro-4-hydroxypyridine). While often treated as a generic organic solid, the presence of the fluorine atom at the C3 position and the hydroxyl group at C4 necessitates specific disposal streams to prevent equipment corrosion (via hydrofluoric acid generation during incineration) and environmental leaching.

Operational Directive: This compound must be segregated into Halogenated Organic Waste streams. Under no circumstances should it be combined with non-halogenated solvents or flushed down sanitary drains.

Physicochemical Data for Disposal Logic[1]
PropertyValue/DescriptionOperational Impact
Chemical Name 3-Fluoropyridin-4-ol hydratePrimary identifier for waste tags.
CAS Number 22282-73-1 (Anhydrous parent)Use parent CAS for EHS software lookup.
Molecular Formula C₅H₄FNO[1][2] · xH₂OFluorine content mandates scrubber-equipped incineration.
Acidity/Basicity Amphoteric (Pyridone tautomer)Compatible with most neutral/organic streams; avoid strong oxidizers.
Physical State Solid (Crystalline Powder)Requires solid waste bins unless dissolved in process.
Hazards (GHS) Irritant (Skin/Eye/Resp), H302, H315, H319Standard PPE (Nitrile gloves, safety glasses) required.

Waste Stream Segregation & Classification

Effective disposal begins at the bench. You must classify this material correctly to ensure downstream incinerators can handle the combustion byproducts.

The "Halogenated" Imperative

When 3-Fluoropyridin-4-ol is incinerated, the fluorine atom is liberated, potentially forming Hydrogen Fluoride (HF) gas.

  • Non-Halogenated Streams: Incinerators for general organics often lack the acid scrubbers required to neutralize HF. Sending this chemical here risks damaging facility infrastructure and violating emissions permits.

  • Halogenated Streams: These feed into high-temperature incinerators equipped with caustic scrubbers that capture HF/HCl.

RCRA Regulatory Status (USA Context)

While 3-Fluoropyridin-4-ol is not explicitly listed on the EPA P-list or U-list (unlike Pyridine, U196), it should be managed as Hazardous Waste due to its toxicological profile and halogen content.

  • Waste Code Recommendation: If the material is a pure substance being discarded, label as "Non-RCRA Regulated Hazardous Waste" (unless exhibiting specific characteristics like ignitability).

  • Best Practice: Many organizations assign internal codes for "Solid Toxic Halogenated" waste.

Disposal Workflow Protocols

Scenario A: Disposal of Solid Waste (Excess Reagent)

Use this protocol for expired shelf stock or weighed excess.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage-related spills.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "3-Fluoropyridin-4-ol hydrate" (95-100%).

    • Hazard Checkbox: Toxic, Irritant.

  • Segregation: Place the HDPE jar into the Solid Halogenated Waste bin.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for mother liquors or reaction solvents containing the compound.

  • PH Check: Ensure the solution pH is between 4 and 10.

    • Why? Extreme pH can cause unexpected buffering or heat generation when mixed with the central waste drum.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into Halogenated Solvent carboy.

    • If dissolved in Methanol or Ethyl Acetate : Even though the solvent is non-halogenated, the solute is halogenated. Therefore, the entire mixture must go to the Halogenated Waste stream .

Visualizing the Decision Logic[4]

DisposalLogic Start Waste Generation: 3-Fluoropyridin-4-ol StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Solid/Powder LiquidCheck Solvent Type? StateCheck->LiquidCheck Dissolved FinalDest High-Temp Incineration (Halogenated Stream) SolidStream->FinalDest Lab Pack HaloSolvent Halogenated Solvent (e.g., DCM) LiquidCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH) LiquidCheck->NonHaloSolvent No Halogens HaloSolvent->FinalDest Direct Pour NonHaloSolvent->FinalDest Contaminated by Solute

Caption: Decision tree ensuring all fluorine-containing waste reaches the correct incineration stream.

Emergency Contingencies: Spill Response

In the event of a benchtop spill, rapid containment prevents the spread of fluorinated dust.

Required PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 dust mask (if powder is aerosolized).

Step-by-Step Spill Cleanup
  • Isolate: Alert nearby personnel. If the spill is >50g, evacuate the immediate area.

  • Contain:

    • Solid: Gently cover with wet paper towels to prevent dust generation. Do not dry sweep.

    • Liquid: Dike the spill with absorbent pads or vermiculite.

  • Collect: Scoop material into a disposable container (ziplock bag or jar).

  • Clean Surface: Wipe the area with a mild soap solution, followed by water.

  • Disposal: Place all cleanup materials (gloves, pads, scoop) into the Solid Hazardous Waste bin.

SpillResponse Assess 1. Assess Volume & Wear PPE Contain 2. Contain (Wet method for solids) Assess->Contain Collect 3. Collect Debris into Sealed Bag Contain->Collect Label 4. Label as 'Debris from Toxic Spill' Collect->Label

Caption: Immediate response workflow for solid or liquid spills.

References & Regulatory Grounding[3][4][5][6][7][8][9]

  • PubChem (NIH). 3-Fluoropyridin-4-ol Compound Summary. (Accessed 2023).[2][3][4][5] Provides chemical structure and physical property data used to determine solubility and state. Link

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Fluoropyridine. (Note: Used as a proxy for fluoropyridine handling hazards). Link

  • US EPA. RCRA Waste Classification - Halogenated Organic Wastes (F-Codes & D-Codes). Defines the requirement for incineration of halogenated compounds. Link

  • BenchChem. Safe Disposal of Pyridine Derivatives. General guidelines for heterocyclic aromatic disposal. Link

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always adhere to your specific institution's EHS guidelines and local government regulations.

Sources

Personal protective equipment for handling 3-Fluoropyridin-4-OL hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide: 3-Fluoropyridin-4-ol Hydrate Document Control: Technical Safety Advisory | Version: 2.0 Target Audience: Medicinal Chemists, Process Safety Engineers, Laboratory Managers

Executive Summary & Risk Context

3-Fluoropyridin-4-ol hydrate (often existing in tautomeric equilibrium with 3-fluoro-4-pyridone) is a critical fluorinated heterocyclic scaffold used in the synthesis of kinase inhibitors and pharmaceutical intermediates.

While often categorized generically as an "Irritant," this molecule presents specific risks that standard safety protocols may overlook. As a Senior Application Scientist, I urge you to look beyond the Safety Data Sheet (SDS) H-codes. The presence of the fluorine atom on the pyridine ring, combined with the hydroxyl group, creates a compound that is not only a skin/eye irritant but potentially capable of releasing Hydrogen Fluoride (HF) gas under thermal decomposition or strongly acidic conditions.

Operational Philosophy: Treat this substance as a Dust Inhalation Hazard and a Potential Contact Sensitizer . Your primary engineering control is the Chemical Fume Hood; PPE is your secondary line of defense.

Hazard Characterization (The "Why")

Before selecting PPE, we must define the enemy.

Hazard ClassH-CodeDescriptionScientific Context
Acute Toxicity H302 Harmful if swallowedPyridine derivatives can affect the CNS. Ingestion via hand-to-mouth transfer is a primary risk vector.
Skin Irritation H315 Causes skin irritationFluorinated organics can be more lipophilic, potentially aiding dermal absorption relative to non-fluorinated analogs.
Eye Damage H318/H319 Causes serious eye damage/irritationThe hydrate form is a solid powder; fine particulates are abrasive and chemically corrosive to corneal tissue.
STOT-SE H335 Respiratory IrritationInhalation of dust triggers mucosal inflammation.
Thermal Risk N/AHF Evolution CRITICAL: In a fire or high-heat decomposition (>200°C), this compound releases toxic HF and NOx gases.

PPE Matrix: The Defense System

This matrix is designed for Standard Laboratory Scale (<100g) . For process scale (>1kg), full Tyvek suits and powered air-purifying respirators (PAPR) are recommended.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders. Goggles provide a seal against airborne particulates that can bypass side shields.
Dermal (Hands) Double Nitrile Gloves (Min. 5 mil outer)Layering Strategy: 1. Inner: 4 mil Nitrile (Inspection layer).2. Outer: 5-8 mil Nitrile (Barrier layer).Why: Nitrile offers excellent resistance to pyridine bases. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Do not rely on masks alone. All weighing must occur inside a hood. If weighing outside is unavoidable, a fit-tested N95 or P100 half-mask is mandatory to prevent inhalation of the hydrate dust.
Body Lab Coat (Cotton/Poly Blend) Synthetic fibers can melt into skin during a fire. 100% cotton or treated fire-resistant (FR) coats are preferred for synthesis involving fluorinated heterocycles.

Operational Protocol: Step-by-Step Handling

This protocol uses a "Zero-Contact" methodology to minimize exposure.

Phase 1: Pre-Operational Checks
  • Airflow Verification: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Control: Dry organic powders are prone to static charge. Use an anti-static gun or ionizer bar near the balance to prevent "powder fly" (aerosolization).

  • Spill Kit: Verify access to a spill kit containing calcium gluconate gel (precautionary for HF-generating compounds) and inert absorbents (vermiculite).

Phase 2: Weighing & Transfer (Highest Risk)
  • Don PPE: Put on inner gloves, lab coat, goggles, and outer gloves (taping cuffs is optional but recommended for >10g).

  • Draft Shield: Open the balance draft shield only as much as necessary.

  • Transfer: Use a disposable spatula. Do not pour from the stock bottle. Transfer small amounts to a tared weighing boat.

  • Solvation: If possible, dissolve the solid in the reaction solvent (e.g., DCM, Methanol) inside the hood immediately after weighing. Handling the solution is safer than handling the dust.

Phase 3: Reaction & Cleanup
  • Wipe Down: After transfer, wipe the balance area with a solvent-dampened Kimwipe (methanol/water). Dispose of this wipe as hazardous solid waste.

  • Doffing: Remove outer gloves inside the hood. Peel them off so they turn inside out, trapping any dust.

Disposal & Waste Management

Directive: Never dispose of fluorinated pyridines in the sink.

  • Solid Waste: Contaminated paper towels, weighing boats, and gloves go into "Hazardous Solid Waste - Toxic."

  • Liquid Waste:

    • Segregation: Keep separate from strong oxidizers (e.g., Nitric Acid) to prevent violent oxidation of the pyridine ring.

    • Stream: "Organic Solvents - Halogenated." Even if the solvent isn't halogenated, the solute contains Fluorine.

  • Destruction: The gold standard for disposal is high-temperature incineration equipped with a scrubber to neutralize the HF produced during combustion.

Visual Workflow: Hierarchy of Controls

The following diagram illustrates the logical flow of safety decisions, prioritizing engineering controls over PPE.

G Start Start: Handling 3-Fluoropyridin-4-ol Risk Risk Assessment (Dust Hazard + HF Potential) Start->Risk EngControl Engineering Controls (Fume Hood + Static Ionizer) Risk->EngControl Primary Defense PPE_Decision PPE Selection EngControl->PPE_Decision Secondary Defense PPE_List 1. Goggles (Not Glasses) 2. Double Nitrile Gloves 3. Lab Coat PPE_Decision->PPE_List Action Operational Phase (Weighing & Solvation) PPE_Decision->Action Waste Disposal (Halogenated Stream) Action->Waste

Figure 1: Safety Logic Flowchart for handling fluorinated solid intermediates. Note the prioritization of Engineering Controls before PPE selection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71309489, 3-Fluoro-4-hydroxypyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. (Verifying nitrile resistance to pyridine derivatives). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.